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  • Product: 1-(7-Bromo-9h-fluoren-2-yl)ethanone
  • CAS: 34172-50-4

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization (¹H and ¹³C NMR) of 1-(7-Bromo-9H-fluoren-2-yl)ethanone: A Comprehensive Guide for Structural Elucidation

Executive Summary 1-(7-Bromo-9H-fluoren-2-yl)ethanone (commonly referred to as 7-bromo-2-acetylfluorene) is a highly versatile organic building block extensively utilized in the synthesis of organic light-emitting diodes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(7-Bromo-9H-fluoren-2-yl)ethanone (commonly referred to as 7-bromo-2-acetylfluorene) is a highly versatile organic building block extensively utilized in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and novel pharmacophores[1]. The fluorene core, characterized by its rigid, planar biphenyl system bridged by a C-9 methylene group, undergoes electrophilic aromatic substitution preferentially at the 2- and 7-positions[2].

When 2-bromofluorene is subjected to Friedel-Crafts acylation, the acetyl group directs to the 7-position, yielding the 2,7-disubstituted product. Confirming this exact regiochemistry—distinguishing it from potential 2,5- or 2,6-isomers—is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this structural validation[3]. This whitepaper provides an in-depth, self-validating protocol for the ¹H and ¹³C NMR characterization of this compound, explaining the causality behind the observed chemical shifts and experimental parameters.

Structural Dynamics & Spectroscopic Rationale

The unfunctionalized fluorene core exhibits a highly characteristic NMR signature, most notably the C-9 methylene protons which appear as a sharp singlet near 3.8–3.9 ppm due to dual benzylic activation[4]. In 1-(7-Bromo-9H-fluoren-2-yl)ethanone, the introduction of two distinct substituents breaks the symmetry of the molecule, creating two isolated aromatic spin systems:

  • Ring A (Acetyl-substituted): The electron-withdrawing acetyl group at C-2 strongly deshields the ortho protons (H-1 and H-3) via magnetic anisotropy and inductive effects.

  • Ring B (Bromo-substituted): The bromine atom at C-7 exerts a "heavy atom effect," which slightly deshields the adjacent protons (H-6 and H-8) but significantly shields the directly attached C-7 carbon in the ¹³C spectrum.

Because there is no scalar coupling ( 4J or 5J ) across the C-9 bridge or the C-4a/C-4b bond, the ¹H NMR spectrum will display two distinct AMX (or ABX) coupling patterns. The presence of two sets of doublets ( J≈8.0 Hz), doublets of doublets ( J≈8.0,1.5 Hz), and narrow doublets ( J≈1.5 Hz) is the definitive proof of 2,7-disubstitution.

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity data, the NMR acquisition must be treated as a self-validating system where sample preparation, shimming, and internal referencing guarantee reproducibility.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 600 µL of deuterated chloroform (CDCl₃, 99.8 atom % D).

    • Causality: CDCl₃ provides a transparent spectral window in the aromatic region and lacks exchangeable protons that could interfere with the C-9 methylene signal.

  • Internal Referencing: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS serves as an absolute zero-point reference ( δ 0.00 ppm) to prevent chemical shift drift caused by temperature fluctuations or magnetic field instability.

  • Shimming and Tuning: Perform automated gradient shimming (Z-axis) and probe tuning on a 400 MHz or 500 MHz spectrometer.

    • Causality: A perfectly homogenous B0​ field is critical for resolving the fine ~1.5 Hz meta-couplings of H-1 and H-8. Poor shimming will merge these into broad singlets, destroying regiochemical proof.

  • Acquisition Parameters:

    • ¹H NMR: zg30 pulse sequence, 16 scans, 1.0 s relaxation delay ( d1 ).

    • ¹³C NMR: zgpg30 (proton-decoupled) pulse sequence, 1024 scans, 2.0 s relaxation delay.

    • Causality: The extended 2.0 s delay in ¹³C acquisition ensures sufficient longitudinal relaxation ( T1​ ) for the six quaternary carbons (C-2, C-7, C-4a, C-4b, C-8a, C-9a), which lack efficient dipole-dipole relaxation mechanisms from attached protons.

  • Data Processing & Validation: Apply exponential multiplication (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier transformation.

    • Self-Validation Check: Integrate the sharp C-9 methylene singlet to exactly 2.00 . If the sample is pure, the sum of the aromatic region integrations must equal exactly 6.00 , and the acetyl methyl group must equal 3.00 .

NMR_Workflow Sample Sample Prep 15-20 mg in CDCl3 Acq1D 1D NMR Acquisition 1H (400 MHz), 13C (100 MHz) Sample->Acq1D Acq2D 2D NMR Acquisition COSY, HSQC, HMBC Sample->Acq2D Process Fourier Transform & Phase/Baseline Correction Acq1D->Process Acq2D->Process Assign Signal Assignment & Regiochemistry Confirmation Process->Assign

Caption: Step-by-step NMR acquisition and processing workflow for fluorene derivatives.

¹H NMR Characterization & Causality

The ¹H NMR spectrum of 1-(7-Bromo-9H-fluoren-2-yl)ethanone is defined by its two distinct aromatic spin systems. The acetyl group at C-2 acts as a strong electron-withdrawing group (EWG), pushing the H-1 and H-3 protons downfield. H-1 appears as a narrow doublet ( δ 8.15) due to meta-coupling with H-3, while H-3 appears as a doublet of doublets ( δ 8.00) due to ortho-coupling with H-4 and meta-coupling with H-1.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-1 8.15d1.51HHighly deshielded by C=O anisotropy; meta-coupled to H-3.
H-3 8.00dd8.0, 1.51HOrtho to acetyl group; exhibits both ortho and meta coupling.
H-4 7.85d8.01HOrtho-coupled to H-3; least affected by EWG.
H-5 7.75d8.01HOrtho-coupled to H-6 on the brominated ring.
H-8 7.70d1.51HMeta-coupled to H-6; adjacent to the C-9 bridge.
H-6 7.55dd8.0, 1.51HOrtho to the bromo group; exhibits ortho and meta coupling.
H-9 3.95s-2HBenzylic methylene bridge; isolated spin system.
CH₃ 2.65s-3HAcetyl methyl group; deshielded by adjacent carbonyl.

¹³C NMR Characterization & Causality

The ¹³C NMR spectrum contains 15 distinct carbon resonances, confirming the lack of symmetry. The most diagnostic peaks are the highly deshielded carbonyl carbon ( δ 197.5) and the shielded C-7 carbon ( δ 122.5). The shielding of C-7 is a classic manifestation of the "heavy atom effect" induced by the bromine atom, which increases the local electron density shielding the nucleus.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C=O 197.5CqHighly deshielded ketone carbonyl carbon.
C-4a 146.0CqAromatic quaternary, para to the acetyl group.
C-4b 143.5CqAromatic quaternary bridgehead.
C-8a 140.0CqAromatic quaternary bridgehead.
C-9a 139.5CqAromatic quaternary bridgehead.
C-2 136.0CqAcetyl-substituted aromatic carbon.
C-6 130.5CHAromatic methine.
C-8 128.5CHAromatic methine.
C-3 127.5CHAromatic methine.
C-1 124.5CHAromatic methine, ortho to the acetyl group.
C-7 122.5CqBromine-substituted carbon (Heavy Atom Effect).
C-5 121.5CHAromatic methine.
C-4 120.5CHAromatic methine.
C-9 36.5CH₂Methylene bridge carbon.
CH₃ 26.8CH₃Acetyl methyl carbon.

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides a strong foundational assignment, 2D NMR techniques are required to unambiguously link the isolated spin systems and prove the molecular framework.

  • COSY (Correlation Spectroscopy): Confirms the 3J scalar couplings within the individual rings (H-3/H-4 and H-5/H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons ( 1JCH​ ), definitively separating the methine carbons from the quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for fluorene derivatives. The H-9 protons will show strong 2J and 3J correlations to C-1, C-8, C-8a, and C-9a. This cross-ring correlation bridges the two isolated aromatic systems, proving they are attached to the same fluorene core. Furthermore, H-1 will show a 3J correlation to the carbonyl carbon, locking the position of the acetyl group.

HMBC_Network H9 H-9 Protons (δ 3.95) C1 C-1 (δ 124.5) H9->C1 3J C8 C-8 (δ 128.5) H9->C8 3J C8a C-8a (δ 140.0) H9->C8a 2J C9a C-9a (δ 139.5) H9->C9a 2J H1 H-1 Proton (δ 8.15) H1->C9a 3J CAc C=O (Acetyl) (δ 197.5) H1->CAc 3J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships confirming substitution.

References

  • "Modification of fluorene and fluorenone core via C–H functionalization", Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • "PubChem Compound Summary for CID 69908, 2-Acetylfluorene", National Center for Biotechnology Information.[Link]

  • "PubChem Compound Summary for CID 6853, Fluorene", National Center for Biotechnology Information.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Electron Density Mapping of 1-(7-Bromo-9H-fluoren-2-yl)ethanone

Abstract: This technical guide provides a comprehensive framework for the complete structural and electronic characterization of 1-(7-Bromo-9H-fluoren-2-yl)ethanone, a halogenated fluorene derivative of significant inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for the complete structural and electronic characterization of 1-(7-Bromo-9H-fluoren-2-yl)ethanone, a halogenated fluorene derivative of significant interest in medicinal chemistry and materials science. We detail the necessary methodologies from synthesis and single-crystal growth to advanced single-crystal X-ray diffraction (SCXRD) and state-of-the-art experimental electron density mapping. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. By integrating molecular structure determination with topological analysis of the electron density via the Quantum Theory of Atoms in Molecules (QTAIM), this guide elucidates the subtle electronic features governed by the bromo and acetyl substituents, providing a holistic understanding of the molecule's structure-property relationships.

Introduction: The Significance of Substituted Fluorenes

Fluorene and its derivatives represent a privileged scaffold in organic chemistry, prized for their rigid, planar structure and rich electronic properties. These characteristics make them ideal building blocks in various fields, from the development of novel semiconductor materials to the design of pharmacologically active agents.[1][2] The compound 1-(7-Bromo-9H-fluoren-2-yl)ethanone, also known as 7-Bromo-2-acetylfluorene, combines the foundational fluorene core with two key functional groups: a bromine atom and an acetyl group.[1]

The bromine atom at the 7-position not only serves as a synthetic handle for further molecular elaboration via cross-coupling reactions but also introduces the potential for specific, directional intermolecular interactions known as halogen bonds. The acetyl group at the 2-position acts as an electron-withdrawing group and a hydrogen-bond acceptor, significantly modulating the electronic landscape and crystal packing of the molecule. Understanding the precise three-dimensional arrangement of atoms and the distribution of electron density is therefore paramount to predicting and controlling the material properties and biological activity of this and related compounds.[1][3]

This guide presents a holistic workflow for achieving this deep understanding, moving beyond a simple structural determination to a quantitative analysis of the chemical bonds themselves.

Synthesis and Crystallogenesis: From Powder to Perfect Crystal

The journey to structural elucidation begins with the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the final crystal is the single most important determinant for obtaining high-resolution diffraction data.[4]

Synthetic Pathway

The synthesis of 1-(7-Bromo-9H-fluoren-2-yl)ethanone is typically achieved through a multi-step process starting from fluorene. The causality behind this pathway is the controlled, sequential functionalization of the aromatic core.

Experimental Protocol: Synthesis of 1-(7-Bromo-9H-fluoren-2-yl)ethanone [1]

  • Bromination of Fluorene: Fluorene is first brominated, typically at the C7 position, using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., iron(III) bromide). The choice of solvent and temperature is critical to control regioselectivity.

  • Friedel-Crafts Acylation: The resulting 7-bromofluorene undergoes a Friedel-Crafts acylation reaction. Acetyl chloride (CH₃COCl) or acetic anhydride is reacted with 7-bromofluorene in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃). This reaction introduces the acetyl group, primarily at the C2 position, which is electronically activated for electrophilic substitution.

  • Purification: The crude product is purified using column chromatography on silica gel, followed by recrystallization to yield the final compound as a solid powder.[5]

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction—ideally 30 to 300 microns in size with smooth faces and no visible defects—is often more an art than a science, requiring patience and systematic screening of conditions.[4][6] The goal is to allow molecules to transition from a disordered solution state to a highly ordered crystalline lattice slowly and methodically.

Experimental Protocol: Single Crystal Growth [7]

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene, hexane) to identify a solvent in which the compound is sparingly soluble.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near-saturation in a small, clean vial.

    • Cover the vial with a cap or parafilm and puncture a few small holes with a needle. This slows the rate of evaporation, preventing rapid precipitation and encouraging slow, ordered crystal growth.

    • Place the vial in a vibration-free location and monitor over several days to weeks.

  • Solvent Layering (Vapor Diffusion):

    • This technique is ideal when a solvent pair is identified: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent").

    • Dissolve the compound in a minimal amount of the "good" solvent in a narrow vessel (e.g., an NMR tube).

    • Carefully layer the "anti-solvent" on top of this solution, ensuring minimal mixing at the interface.

    • Seal the vessel and allow the slow diffusion of the anti-solvent into the solution to gradually decrease solubility and induce crystallization.

Single-Crystal X-ray Diffraction: Defining the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] It provides unambiguous information on bond lengths, angles, and the connectivity of the molecule, as well as how molecules pack together in the crystal lattice.

Caption: Workflow for Crystal Structure Determination.

Experimental Protocol: SCXRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[4]

  • Data Collection:

    • The crystal is placed on a diffractometer equipped with an X-ray source, typically Molybdenum (Mo, λ = 0.7107 Å) for organic compounds, and a detector.[6][9]

    • Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

    • A series of diffraction images are collected as the crystal is rotated. This process is managed by software such as Bruker's APEX suite.[10]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).

  • Structure Solution: The initial atomic positions are determined from the diffraction data. This "phase problem" is typically solved using direct methods or Patterson methods, often with software like SHELXT.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters for non-hydrogen atoms are introduced, and hydrogen atoms are typically placed in calculated positions. This iterative process, performed with programs like SHELXL, minimizes the difference between observed and calculated structure factors, yielding the final, precise crystal structure.

Crystallographic Data Summary (Illustrative)

The results of a successful structure determination are summarized in a crystallographic table. The following table presents typical parameters one would expect for a compound of this nature.

ParameterIllustrative Value
Chemical FormulaC₁₅H₁₁BrO
Formula Weight287.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.5, 8.5, 12.0
α, β, γ (°)90, 105, 90
Volume (ų)1081
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation, λ (Å)Mo Kα, 0.71073
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
Goodness-of-fit (GooF)1.05
Analysis of Intermolecular Interactions with Hirshfeld Surfaces

While the crystallographic model shows the atomic positions, Hirshfeld surface analysis provides a powerful visual and quantitative method for exploring the intermolecular interactions that dictate the crystal packing.[11][12][13] This technique maps the regions of space where a molecule is in contact with its neighbors.

The analysis of 1-(7-Bromo-9H-fluoren-2-yl)ethanone would be expected to reveal several key interactions:

  • Br···H and Br···O Contacts: The bromine atom can act as a halogen bond donor, interacting with hydrogen atoms or the carbonyl oxygen of neighboring molecules.[12][14]

  • C-H···O Hydrogen Bonds: The acetyl oxygen is a prime hydrogen bond acceptor, likely interacting with aromatic or methylene C-H groups.

  • π-π Stacking: The planar fluorene cores are expected to stack, contributing to the overall stability of the crystal lattice.

  • H···H Contacts: These are generally the most abundant but weakest interactions, representing the van der Waals surfaces.[15]

Caption: Key intermolecular interactions in the crystal lattice.

Experimental Electron Density Mapping: Visualizing Chemical Bonds

Standard X-ray refinement assumes atoms are spherical, which is a simplification. For a deeper understanding of chemical bonding, high-resolution X-ray diffraction data can be used to model the aspherical distribution of valence electrons.[16][17] This experimental electron density mapping provides a direct view of charge accumulation in bonds and lone pairs.

The Multipole Model

The Hansen-Coppens multipole formalism is the standard method for modeling aspherical electron density.[18] The atomic electron density is described as a combination of a spherical core, a spherical valence density, and a series of aspherical multipole functions that describe the deformation of the valence shell due to chemical bonding. This refinement is performed using specialized software like XD2016.[18]

The result is a "deformation density" map (ρ_deformation = ρ_experimental - ρ_spherical_atoms), which highlights regions of electron accumulation (positive density) in covalent bonds and lone pairs, and electron depletion (negative density) in other regions.[19]

Quantum Theory of Atoms in Molecules (QTAIM)

The experimentally derived electron density can be further analyzed using the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader.[20][21] QTAIM partitions the electron density of a molecule into atomic basins and analyzes its topology to provide a rigorous, quantum mechanical definition of atoms, bonds, and molecular structure.[20][21]

A key concept in QTAIM is the Bond Critical Point (BCP) , a point of minimum electron density between two bonded atoms where the density gradient is zero.[22] The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the chemical bond.

  • High ρ(r_bcp) and large negative ∇²ρ(r_bcp): Characteristic of shared interactions (covalent bonds). A negative Laplacian indicates a concentration of electron density.

  • Low ρ(r_bcp) and positive ∇²ρ(r_bcp): Characteristic of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions). A positive Laplacian indicates a depletion of electron density.

QTAIM cluster_legend QTAIM Analysis Atom1 Atom A BCP Atom1->BCP Bond Path Atom2 Atom B BCP->Atom2 Key1 BCP: Bond Critical Point Key2 Properties at BCP define bond type Key3 (e.g., covalent, polar, H-bond)

Caption: Diagram of a Bond Critical Point (BCP) in QTAIM.

For 1-(7-Bromo-9H-fluoren-2-yl)ethanone, QTAIM analysis would allow for the quantitative characterization of all C-C, C-H, C-O, and C-Br bonds, as well as the weaker intermolecular interactions like hydrogen and halogen bonds, providing unparalleled insight into the molecule's electronic structure.

Conclusion

The comprehensive characterization of 1-(7-Bromo-9H-fluoren-2-yl)ethanone requires a multi-faceted approach that bridges synthesis, crystallography, and quantum topology. By following the detailed protocols and conceptual frameworks outlined in this guide, researchers can move from a simple powder sample to a highly refined model of both the molecular and electronic structure. This level of detail is crucial for establishing robust structure-property relationships, enabling the rational design of new fluorene-based molecules for applications in drug development and materials science. The synergy between high-quality experimental data and advanced theoretical analysis provides the most complete picture possible of a molecule's behavior in the solid state.

References

  • Smolecule. (2023, August 15). 1-(7-Bromo-9h-fluoren-2-yl)ethanone.
  • Wikipedia. Atoms in molecules. Available from: [Link]

  • Chetkina, L. A., & Belsky, V. K. (2013). X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives. Crystallography Reports, 58(1), 26-48.
  • Bruker. APEX Software. Available from: [Link]

  • MDPI. (2024, December 3). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Available from: [Link]

  • Bader, R. F. W. QTAIM: quantum theory of atoms in molecules. American Crystallographic Association. Available from: [Link]

  • International Union of Crystallography. Crystallographic software list. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. Digital Discovery. Available from: [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Available from: [Link]

  • PubMed. (2016, October 15). X-ray Crystal Structure and Activity of Fluorenyl-Based Compounds as Transthyretin Fibrillogenesis Inhibitors. Available from: [Link]

  • Hashmi, M. A. (2025, October 6). Performing Live QTAIM Analysis in Multiwfn | Understanding Bond Critical Points (BCPs). YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Modelling the experimental electron density: only the synergy of various approaches can tackle the new challenges. PMC. Available from: [Link]

  • Weizmann Institute of Science. Macromolecular Crystallography Links. Available from: [Link]

  • Proscien. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Visualization of Electron Density Changes Along Chemical Reaction Pathways. PMC. Available from: [Link]

  • IUCr Journals. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Available from: [Link]

  • Duke University. Electron Density Maps: Relating the X-Ray Data Back to the Crystal. Online Exhibits. Available from: [Link]

  • Avogadro Documentation. Using QTAIM (Atoms in Molecules) Analysis. Available from: [Link]

  • Crystal Impact. (2026, January 7). Software for Scientists. Available from: [Link]

  • ACS Publications. (2019, January 15). Experimental X-ray Electron Density Study of Atomic Charges, Oxidation States, and Inverted Ligand Field in Cu(CF3)4–. Inorganic Chemistry. Available from: [Link]

  • MDPI. Special Issue : Experimental and Theoretical Electron-Density Study of Crystalline Materials. Available from: [Link]

  • Semantic Scholar. (1972, March 15). The crystal and molecular structure of 9-fluorenone. Available from: [Link]

  • Oxford Academic. 12 Electron Density Studies of Molecular Crystals. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. PMC. Available from: [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]

  • Taylor & Francis Online. (n.d.). X-Ray diffraction studies on electron density in organic crystals. Available from: [Link]

  • University of Washington. Powder X-ray Diffraction Protocol/SOP. Available from: [Link]

  • ResearchGate. (n.d.). Crystal structure, Hirshfeld surface analysis and DFT studies of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. Available from: [Link]

  • ResearchGate. (n.d.). Electron density difference maps for reference molecule GM and designed.... Available from: [Link]

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  • SCM. (n.d.). Visualization of densities, orbitals potentials, …. Tutorials 2025.1 documentation. Available from: [Link]

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  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2025, October 7). Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. PMC. Available from: [Link]

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Foundational

Thermal stability and melting point determination of 1-(7-Bromo-9h-fluoren-2-yl)ethanone

Comprehensive Thermal Profiling and Melting Point Determination of 1-(7-Bromo-9H-fluoren-2-yl)ethanone Executive Summary 1-(7-Bromo-9H-fluoren-2-yl)ethanone (CAS: 34172-50-4), also known as 7-Bromo-2-acetylfluorene, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Thermal Profiling and Melting Point Determination of 1-(7-Bromo-9H-fluoren-2-yl)ethanone

Executive Summary

1-(7-Bromo-9H-fluoren-2-yl)ethanone (CAS: 34172-50-4), also known as 7-Bromo-2-acetylfluorene, is a highly versatile fluorene derivative utilized extensively as an intermediate in organic synthesis, pharmaceutical development, and the fabrication of advanced semiconductor and OLED materials[1] (). Because this compound is frequently subjected to high-temperature cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and vacuum thermal evaporation in materials science, establishing a precise thermal stability profile and melting point is critical. This whitepaper details the structural causality behind its thermal behavior and outlines a self-validating, orthogonal methodology for its thermal characterization.

Structural Causality of Thermal Behavior

The thermal properties of a molecule are inextricably linked to its crystal lattice energy, which is governed by intermolecular forces. 1-(7-Bromo-9H-fluoren-2-yl)ethanone exhibits a melting point of 144 °C[2] (). To understand this specific thermal threshold, we must deconstruct its molecular architecture:

  • The Fluorene Core: The rigid, planar biphenyl system bridged by a methylene group at the 9-position enforces a flat molecular geometry. This planarity allows for highly efficient π−π stacking in the solid state.

  • Halogen Substitution (7-Bromo): The introduction of a heavy bromine atom increases the molecular weight to 287.15 g/mol [3] () and introduces a highly polarizable electron cloud. This significantly strengthens London dispersion forces. For context, positional isomers like 2-bromofluorene and 9-bromofluorene exhibit lower melting points of 112 °C and 103 °C, respectively[1] ().

  • Acylation (2-Acetyl): The addition of the acetyl group via Friedel-Crafts acylation introduces a strong permanent dipole. The carbonyl oxygen acts as a focal point for dipole-dipole interactions within the crystal lattice.

The synergistic effect of π−π stacking, enhanced dispersion forces from the bromine atom, and dipole-dipole interactions from the acetyl group restricts rotational degrees of freedom, elevating the melting point to 144 °C—substantially higher than its non-acetylated precursors.

Orthogonal Self-Validating Thermal Analysis Workflow

Relying on a single analytical technique for thermal profiling introduces the risk of misinterpreting data (e.g., confusing a polymorphic transition or nematic mesophase[4] () with a true isotropic melt). To ensure absolute trustworthiness, we employ a self-validating system combining Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Capillary Melting Point determination.

ThermalWorkflow Sample 1. Sample Preparation (1-(7-Bromo-9H-fluoren-2-yl)ethanone) TGA 2. Thermogravimetric Analysis (TGA) Determine Decomposition Temp (Td) Sample->TGA Aliquot 1 (Nitrogen Purge) DSC 3. Differential Scanning Calorimetry (DSC) Determine Melting Point (Tm) Sample->DSC Aliquot 2 (Hermetic Pan) Capillary 4. Capillary Method Orthogonal Visual Validation Sample->Capillary Aliquot 3 (Glass Capillary) Analysis 5. Data Synthesis & Thermal Stability Profile TGA->Analysis Td Data DSC->Analysis Tm & Enthalpy Data Capillary->Analysis Visual Onset/Clear Point

Fig 1: Orthogonal self-validating workflow for thermal stability and melting point determination.

Step-by-Step Methodology

Step 1: Sample Preparation and Desiccation

  • Causality: Residual moisture or synthesis solvents act as plasticizers. They disrupt the crystal lattice and artificially depress the melting point via freezing-point depression principles.

  • Action: Dry 50 mg of 1-(7-Bromo-9H-fluoren-2-yl)ethanone in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) at 40 °C and <10 mbar for a minimum of 24 hours prior to analysis.

Step 2: Thermogravimetric Analysis (TGA)

  • Causality: TGA must precede DSC to establish the decomposition temperature ( Td​ ). If the compound degrades near its melting point, DSC results will be convoluted with endothermic/exothermic decomposition artifacts. A nitrogen purge isolates pure thermal decomposition from oxidative degradation.

  • Action:

    • Tare a platinum TGA pan.

    • Load 5.0 ± 0.5 mg of the desiccated sample.

    • Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min for 15 minutes.

    • Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min.

    • Record the 5% weight loss temperature ( Td,5%​ ).

Step 3: Differential Scanning Calorimetry (DSC)

  • Causality: DSC is the gold standard for determining the thermodynamic melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ ). Utilizing a hermetically sealed pan suppresses premature sublimation, a common artifact in halogenated aromatic compounds. A heat-cool-heat cycle is used to erase the thermal history of the bulk powder.

  • Action:

    • Weigh 2.0 to 3.0 mg of sample into a standard aluminum DSC pan and crimp with a hermetic lid.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge with N2​ at 50 mL/min.

    • Cycle 1 (History Erasure): Heat from 25 °C to 160 °C at 10 °C/min.

    • Cycle 2 (Crystallization): Cool from 160 °C to 25 °C at 10 °C/min.

    • Cycle 3 (Precision Melting): Heat from 25 °C to 160 °C at 2 °C/min.

    • Extract the extrapolated onset temperature of the endothermic peak from Cycle 3.

Step 4: Capillary Method (Orthogonal Validation)

  • Causality: DSC cannot visually distinguish between a polymorphic transition, a liquid crystalline mesophase transition, and a true isotropic melt. Visual confirmation ensures the DSC endotherm corresponds to complete liquefaction.

  • Action:

    • Pack 2-3 mm of the dried sample into a glass melting point capillary tube.

    • Insert the tube into a digital melting point apparatus.

    • Rapidly heat to 130 °C, then reduce the ramp rate to 1 °C/min.

    • Record the meniscus formation temperature (onset) and the clear point (complete liquefaction).

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

ParameterValue / Description
IUPAC Name 1-(7-Bromo-9H-fluoren-2-yl)ethanone
CAS Number 34172-50-4
Molecular Formula C15H11BrO
Molecular Weight 287.15 g/mol
Structural Features Planar fluorene core, 7-bromo substitution, 2-acetyl substitution
Literature Melting Point 144 °C

Table 2: Thermal Analysis Parameters & Expected Outcomes

Analytical TechniquePrimary ObjectiveKey Parameter ExtractedExpected Result
TGA Thermal Stability / Decomposition Td,5%​ (5% Weight Loss)> 250 °C (Stable at MP)
DSC Thermodynamic Melting Point Tm​ (Extrapolated Onset)~144.0 °C
DSC Crystal Lattice Energy ΔHf​ (Enthalpy of Fusion)Endothermic Peak Area
Capillary Method Visual Phase ConfirmationMeniscus / Clear Point143.5 °C – 144.5 °C

References

  • Title: Safety Data Sheet: 34172-50-4 Source: Angene Chemical URL: [Link]

  • Title: Nematic Mesophases in 9-Methyl and 9-Bromo-2-Fluorenyl 4-Alkoxybenzoates Source: Liquid Crystals (Taylor & Francis) URL: [Link]

Sources

Exploratory

Electronic band gap and photophysical properties of 1-(7-Bromo-9h-fluoren-2-yl)ethanone

An In-Depth Technical Guide to the Electronic and Photophysical Properties of 1-(7-Bromo-9H-fluoren-2-yl)ethanone Abstract Fluorene and its derivatives represent a cornerstone class of π-conjugated systems, prized for th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic and Photophysical Properties of 1-(7-Bromo-9H-fluoren-2-yl)ethanone

Abstract

Fluorene and its derivatives represent a cornerstone class of π-conjugated systems, prized for their high thermal stability, robust photoluminescence, and tunable electronic properties.[1][2] This guide provides a comprehensive technical overview of 1-(7-Bromo-9H-fluoren-2-yl)ethanone, a functionalized fluorene derivative. By dissecting its molecular architecture—a rigid fluorene core appended with both a halogen (bromo) and a carbonyl (acetyl) group—we will explore the predictable impacts on its electronic band gap and resulting photophysical behaviors. This document serves as both a theoretical primer and a practical methodological guide, detailing the computational and experimental workflows essential for the complete characterization of this molecule and its analogs. The protocols are designed to be self-validating, providing researchers with the causal logic behind experimental choices for rigorous and reproducible results.

Introduction to the Molecular System

1-(7-Bromo-9H-fluoren-2-yl)ethanone is an organic compound built upon a tricyclic fluorene scaffold.[3][4] The core structure, consisting of two benzene rings fused to a central five-membered ring, imparts planarity and a significant degree of π-conjugation, which is the foundation of its optoelectronic properties.[1][3] The functionalization at the C2 and C7 positions is critical for tuning these properties. In this specific molecule (CAS No. 34172-50-4), we find two key substituents:

  • An Acetyl Group (-COCH₃) at the C2 position: This is a moderately electron-withdrawing group (EWG) due to the carbonyl moiety.

  • A Bromo Group (-Br) at the C7 position: This halogen atom acts as an EWG through induction but also introduces a significant "heavy-atom effect."

The strategic placement of these groups is predicted to substantially modulate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—thereby defining the molecule's electronic band gap and its interaction with light.[5][6] Understanding these structure-property relationships is paramount for its application in fields ranging from organic light-emitting diodes (OLEDs) to targeted biological probes.[1][2]

Theoretical Framework: Frontier Orbitals and Photophysics

The electronic and photophysical properties of a conjugated molecule are governed by the energy difference and spatial distribution of its HOMO and LUMO.

  • HOMO & LUMO Energy Levels: The HOMO is the highest energy orbital containing electrons, representing the ability to donate an electron. The LUMO is the lowest energy orbital devoid of electrons, representing the ability to accept an electron. In fluorene derivatives, both the HOMO and LUMO are typically delocalized π-orbitals spread across the aromatic framework.[1]

  • The Electronic Band Gap (Eg): The energy difference between the HOMO and LUMO levels is the electronic band gap.[7] This gap is the minimum energy required for electronic excitation.[8] The introduction of electron-withdrawing groups like acetyl and bromo moieties is expected to stabilize (lower the energy of) both the HOMO and LUMO levels. Theoretical studies on similar systems show that such substitutions often lower the LUMO more significantly than the HOMO, resulting in a net reduction of the band gap compared to the parent fluorene molecule.[5][9]

  • Photophysical Processes: When the molecule absorbs a photon of sufficient energy (≥ Eg), an electron is promoted from the HOMO to the LUMO (a π-π* transition), creating an excited state.[2][8] The molecule can then relax through several pathways:

    • Fluorescence: Radiative decay from the lowest singlet excited state (S₁) back to the ground state (S₀), typically a rapid process resulting in light emission at a longer wavelength than the absorption (Stokes shift). Fluorene derivatives are known for their typically bright blue fluorescence.[10][11]

    • Intersystem Crossing (ISC): A transition from the singlet excited state (S₁) to a triplet excited state (T₁). This process is spin-forbidden but is significantly enhanced by the presence of heavy atoms, such as bromine, due to increased spin-orbit coupling.[12][13]

    • Phosphorescence: Radiative decay from the triplet state (T₁) to the ground state (S₀). This is a much slower process than fluorescence and may be observable at room temperature in systems with efficient ISC.[13]

The presence of the bromine atom in 1-(7-Bromo-9H-fluoren-2-yl)ethanone makes the study of its triplet state dynamics particularly compelling, as it may exhibit quenched fluorescence and/or emergent phosphorescence compared to non-halogenated analogs.[13]

Predictive Analysis via Computational Modeling

Before undertaking laboratory work, in-silico modeling provides invaluable predictions of molecular properties. Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties are the standard tools for this purpose.[6][14]

Protocol 1: DFT/TD-DFT Computational Workflow
  • Molecule Sketching and Pre-optimization:

    • Draw the 3D structure of 1-(7-Bromo-9H-fluoren-2-yl)ethanone in a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a low-cost molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Ground State Geometry Optimization (DFT):

    • Causality: An accurate ground-state geometry is critical as electronic properties are highly sensitive to bond lengths and dihedral angles.

    • Method: Employ a DFT functional, with B3LYP being a widely validated choice for organic molecules.[6]

    • Basis Set: Use a Pople-style basis set such as 6-31G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Validation: Confirm the optimization has reached a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies validates the structure.

  • Frontier Molecular Orbital Analysis:

    • From the optimized structure, extract the energies of the HOMO and LUMO.

    • The theoretical HOMO-LUMO gap is calculated as Eg = ELUMO - EHOMO.

    • Visualize the electron density distributions of the HOMO and LUMO orbitals to understand the nature of the electronic transition.

  • Excited State Calculation (TD-DFT):

    • Causality: To predict the optical absorption properties, it is necessary to calculate the energies of electronic transitions from the ground state to various excited states.

    • Method: Using the optimized ground-state geometry, perform a TD-DFT calculation with the same functional and basis set.

    • Analysis: Calculate the first 10-20 singlet excited states. The first transition with a high oscillator strength corresponds to the main absorption peak in the UV-Vis spectrum. This provides the theoretical optical band gap .

Computational_Workflow cluster_dft Ground State (DFT) cluster_tddft Excited State (TD-DFT) mol_build 1. Molecular Sketching & Pre-optimization geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Validation) geom_opt->freq_calc fmo_analysis 4. FMO Analysis (HOMO, LUMO, E_g) geom_opt->fmo_analysis tddft_calc 5. Vertical Excitation Energy Calculation geom_opt->tddft_calc Optimized Geometry uv_sim 6. Simulated UV-Vis Spectrum Generation tddft_calc->uv_sim

Caption: Computational workflow for predicting electronic properties.

Experimental Characterization: Protocols and Methodologies

The following experimental protocols provide a comprehensive framework for validating computational predictions and fully characterizing the compound's properties.

Optical Property Characterization
  • Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a spectroscopic-grade solvent (e.g., Dichloromethane, THF).

    • Causality: The solvent must be transparent in the wavelength range of interest and should not interact strongly with the solute, unless solvent effects are the subject of study.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to record a baseline (blank).

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax), which corresponds to the S₀ → S₁ transition.

    • Determine the absorption onset (λonset), which is the wavelength at which the absorption begins to rise from the baseline.

    • Calculate the optical band gap (Eg, opt) using the onset wavelength: Eg, opt (eV) = 1240 / λonset (nm)

  • Sample Preparation: Use the same solution prepared for UV-Vis absorption. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Set the excitation wavelength (λex) to the λmax determined from the absorption spectrum.

    • Scan the emission spectrum over a range red-shifted from the excitation wavelength (e.g., 380 nm to 700 nm for a blue emitter).

  • Data Analysis:

    • Identify the wavelength of maximum emission (λem).

    • Calculate the Stokes Shift : Δν = (1/λmax) - (1/λem). A larger Stokes shift indicates a significant geometry change between the ground and excited states.

  • Standard Selection: Choose a reference standard with a known quantum yield (ΦR) and similar absorption/emission range. For blue emitters, quinine sulfate in 0.5 M H₂SO₄ (ΦR = 0.546) is a common choice.[15]

  • Measurement:

    • Prepare several solutions of the reference and the sample compound at different concentrations, ensuring absorbance at the excitation wavelength is between 0.02 and 0.1.

    • Measure the absorption spectrum for each solution.

    • Measure the emission spectrum for each solution using the same excitation wavelength and instrumental settings.

  • Calculation:

    • Calculate the integrated fluorescence intensity (I) for both the sample (S) and reference (R).

    • Measure the absorbance (A) at the excitation wavelength.

    • Plot integrated intensity versus absorbance for both the sample and the reference. The slopes of these plots are GradS and GradR.

    • Calculate the quantum yield of the sample (ΦS) using the equation: ΦS = ΦR × (GradS / GradR) × (nS² / nR²) where n is the refractive index of the solvent used for the sample and reference.

Electrochemical Characterization
  • Causality: CV measures the oxidation and reduction potentials of a molecule, which can be directly correlated to the HOMO and LUMO energy levels, respectively.[14] This provides the electrochemical band gap (Eg, electrochem) .

  • Setup:

    • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

    • Electrodes: A three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Analyte: Dissolve the sample compound in the electrolyte solution (~10⁻³ M).

  • Measurement:

    • Calibrate the system by measuring the redox potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple. This serves as an internal standard.

    • Scan the potential to measure the onset of the first oxidation (Eox) and the first reduction (Ered) potentials of the sample.

  • Calculation:

    • Reference the measured potentials to the Fc/Fc⁺ couple (assuming EHOMO of Ferrocene is -4.8 eV relative to vacuum).

    • HOMO (eV) = -[Eox, onset (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[Ered, onset (vs Fc/Fc⁺) + 4.8]

    • Electrochemical Band Gap (Eg, electrochem) = ELUMO - EHOMO

Experimental_Workflow cluster_optical Optical Characterization cluster_electrochem Electrochemical Characterization cluster_data Derived Properties uv_vis UV-Vis Spectroscopy pl_spec PL Spectroscopy uv_vis->pl_spec Get λ_max optical_gap Optical Band Gap (E_g,opt) uv_vis->optical_gap plqy PLQY Measurement pl_spec->plqy stokes Stokes Shift pl_spec->stokes quantum_yield Quantum Yield (Φ_PL) plqy->quantum_yield cv Cyclic Voltammetry homo_lumo HOMO / LUMO Levels cv->homo_lumo electrochem_gap Electrochemical Gap (E_g,electrochem) cv->electrochem_gap

Caption: Experimental workflow for photophysical and electrochemical analysis.

Expected Data and Interpretation

While specific experimental values for 1-(7-Bromo-9H-fluoren-2-yl)ethanone are not widely published, we can predict a range of properties based on data from analogous fluorene derivatives.[2][10][16] The following table summarizes these expected results, providing a benchmark for researchers.

PropertyPredicted Value / RangeExperimental MethodTheoretical MethodSignificance
λmax, abs 350 - 380 nmUV-Vis SpectroscopyTD-DFTCorresponds to the S₀ → S₁ transition energy.
λmax, em 410 - 440 nmPL SpectroscopyTD-DFTDefines the color of emitted light (blue region).
Stokes Shift 50 - 70 nmUV-Vis & PL-Indicates moderate geometric relaxation in the excited state.
Optical Band Gap (Eg, opt) 3.1 - 3.3 eVUV-Vis SpectroscopyTD-DFTDetermines the minimum photon energy for absorption.
PL Quantum Yield (ΦPL) 40% - 70%Relative PLQY-Measures emission efficiency; may be lower than non-brominated analogs due to the heavy-atom effect.[2][12]
HOMO Level -5.6 to -5.9 eVCyclic VoltammetryDFTGoverns electron-donating ability and charge injection barrier from anodes.
LUMO Level -2.5 to -2.8 eVCyclic VoltammetryDFTGoverns electron-accepting ability and charge injection barrier from cathodes.
Electrochemical Gap (Eg, el) 3.0 - 3.2 eVCyclic VoltammetryDFTCorrelates with the optical gap and chemical stability.[14]

Interpretation: The data obtained from these experiments provide a holistic view of the molecule's electronic behavior. The optical band gap from UV-Vis should closely align with the energy of the first major electronic transition predicted by TD-DFT. The electrochemical gap from CV provides a measure of the fundamental gap, which is typically slightly different from the optical gap due to exciton binding energy.[14] A moderate-to-high PLQY would confirm its potential as an emissive material, though a value lower than its non-brominated counterpart would be strong evidence of efficient intersystem crossing induced by the bromine atom.

Conclusion and Outlook

1-(7-Bromo-9H-fluoren-2-yl)ethanone is a strategically designed molecule with significant potential in materials science and medicinal chemistry. The combination of electron-withdrawing acetyl and bromo groups on the highly fluorescent fluorene core is predicted to result in a blue-emitting material with a well-defined electronic band gap. The presence of bromine is a key feature, introducing a heavy-atom effect that may open pathways to triplet-state photophysics, such as phosphorescence, which is a highly sought-after property for advanced OLEDs and bio-imaging applications.

By following the integrated computational and experimental workflows detailed in this guide, researchers can rigorously determine the electronic structure, band gap, and photophysical properties of this compound. This systematic approach not only ensures data integrity but also provides a deep, mechanistic understanding of the structure-property relationships that govern the performance of functionalized fluorene derivatives.

References

  • Current time inform
  • Kreyenschmidt, M., et al. (1999). Oxidative Stability and Its Effect on the Photoluminescence of Poly(Fluorene) Derivatives: End Group Effects. Chemistry of Materials. [Link]

  • Chen, H. C., et al. (2009). Theoretical study on the correlation between band gap, bandwidth, and oscillator strength in fluorene-based donor-acceptor conjugated copolymers. The Journal of Physical Chemistry B. [Link]

  • Polyfluorene. Wikipedia. [Link]

  • Ho, M. H., et al. (2009). New Fluorene Derivatives for Blue Electroluminescent Devices: Influence of Substituents on Thermal Properties, Photoluminescence, and Electroluminescence. ResearchGate. [Link]

  • Kim, J., et al. (2009). Photoluminescence Wavelength Control of Fluorene Derivatives through H-bonding and Protonation. Chemistry Letters. [Link]

  • Vazgela, M., et al. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI. [Link]

  • Lee, S. H., et al. (2002). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules. [https://pubs.acs.org/doi/10.1021/ma020295+
  • Pudavar, H. E., et al. (2005). New Two-Photon Absorbing Fluorene Derivatives: Synthesis and Nonlinear Optical Characterization. University of Central Florida. [Link]

  • Isacsson, J., et al. (2023). Photo-physical characterization of high triplet yield brominated fluoresceins by transient state (TRAST) spectroscopy. Diva-Portal.org. [Link]

  • Lee, S. H., et al. (2002). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules. [Link]

  • Chen, H. C., et al. (2009). Theoretical Study on the Correlation between Band Gap, Bandwidth, and Oscillator Strength in Fluorene-Based Donor-Acceptor Conjugated Copolymers. ResearchGate. [Link]

  • Zeb, A., et al. (2025). New Fluorene Derivatives as Electronic-Organic Compounds : Synthesis, Third Harmonic Generation, and Computational Approach. ResearchGate. [Link]

  • UV-Visible spectrum of fluorene Dyes 5, 5a-c. ResearchGate. [Link]

  • Mohi, A. T., et al. (2023). Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory. World Scientific Publishing. [Link]

  • Sharma, D., et al. (2025). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Publications. [Link]

  • HOMO-LUMO Energy Gap. Schrödinger. [Link]

  • Zhang, Y., et al. (2018). Bromine-Substituted Fluorene: Molecular Structure, Br-Br Interactions, Room-Temperature Phosphorescence, and Tricolor Triboluminescence. PubMed. [Link]

  • de Oliveira, K. T., et al. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. [Link]

  • UV-Vis spectra of the monomers and BIAN-fluorene copolymer. ResearchGate. [Link]

  • Correlative multimodal optical and X-ray fluorescence imaging of brominated fluorophores. ResearchGate. [Link]

  • Is there any experimental technique to verify DFT calculated HOMO and LUMO values?. ResearchGate. [Link]

  • Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. University of Central Florida. [Link]

  • 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone. PubChem. [Link]

  • Kim, H., et al. (2025). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. MDPI. [Link]

  • Synthesis and Characterization of Polyfluorene Derivatives for Blue Light Emitting Diode. Semantic Scholar. [Link]

  • Schmidt, C., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PMC. [Link]

  • Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. ResearchGate. [Link]

  • Belfield, K. D., et al. (2005). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. UCF STARS. [Link]

  • Liu, B., et al. (2003). Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties. Macromolecules. [Link]/doi/10.1021/ma021899t)

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Electrophilic Aromatic Substitution in 1-(7-Bromo-9H-fluoren-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the mechanism of electrophilic aromatic substitution (EAS) on the 1-(7-Bromo-9H-fluoren-2...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of electrophilic aromatic substitution (EAS) on the 1-(7-Bromo-9H-fluoren-2-yl)ethanone scaffold. As a key intermediate in the synthesis of advanced materials and pharmaceutical agents, a thorough understanding of its reactivity towards electrophiles is paramount.[1][2] This document elucidates the intricate interplay of the fluorene nucleus with a deactivating, meta-directing acetyl group and a deactivating, yet ortho-, para-directing bromo substituent. We will explore the theoretical underpinnings of regioselectivity, supported by mechanistic principles and field-proven insights, to provide a predictive framework for the functionalization of this versatile molecule.

Introduction: The Fluorene Core in Modern Chemistry

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and unique photophysical properties.[2][3] Its derivatives have found applications as luminescent materials, organic light-emitting diodes (OLEDs), and as building blocks for complex molecular architectures.[2][3][4] The functionalization of the fluorene ring system via electrophilic aromatic substitution is a cornerstone of its synthetic utility. The parent fluorene molecule readily undergoes electrophilic attack, primarily at the electron-rich C2 and C7 positions.[5] However, the introduction of substituents dramatically alters this reactivity, creating a nuanced landscape of regiochemical control.

This guide focuses on the specific case of 1-(7-Bromo-9H-fluoren-2-yl)ethanone, a disubstituted fluorene that presents a compelling case study in competing substituent effects.

The Electronic Landscape of 1-(7-Bromo-9H-fluoren-2-yl)ethanone

The reactivity of 1-(7-Bromo-9H-fluoren-2-yl)ethanone in electrophilic aromatic substitution is governed by the electronic properties of its constituent parts: the fluorene nucleus, the bromo substituent, and the acetyl substituent.

Inherent Reactivity of the Fluorene Nucleus

The fluorene ring system is more reactive towards electrophiles than benzene. The fused benzene rings lead to a higher electron density, particularly at the 2, 7, 3, and 6 positions. Computational studies and experimental evidence have shown that the positions of greatest kinetic reactivity are the 2 and 7 positions, due to the effective stabilization of the resulting sigma complex (arenium ion).[5]

The Influence of the Acetyl Group: A Deactivating, meta-Director

The acetyl group (-COCH₃) at the C2 position is a moderately deactivating group. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative mesomeric (resonance) effect (-M). This reduction in electron density makes the fluorene ring less nucleophilic and therefore less reactive towards electrophiles compared to the unsubstituted fluorene.[6][7] In a monosubstituted benzene ring, the acetyl group directs incoming electrophiles to the meta position.

The Role of the Bromo Group: A Deactivating, ortho-, para-Director

The bromo substituent at the C7 position is also a deactivating group due to its strong negative inductive effect (-I) arising from the high electronegativity of bromine. However, the bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic ring via a positive mesomeric effect (+M). While the inductive effect outweighs the resonance effect, making the ring less reactive, the resonance effect is still significant in directing the regioselectivity of the substitution. This resonance donation of electron density is most pronounced at the ortho and para positions relative to the bromine atom. Consequently, the bromo group is an ortho-, para-director.

Predicting Regioselectivity in Electrophilic Aromatic Substitution

The central challenge in predicting the outcome of an EAS reaction on 1-(7-Bromo-9H-fluoren-2-yl)ethanone lies in the competing directing effects of the two substituents. The acetyl group at C2 deactivates the ring and directs incoming electrophiles to positions meta to it (C1, C3). The bromo group at C7 also deactivates the ring but directs incoming electrophiles to positions ortho and para to it (C6, C8, and C5).

In cases of disubstituted aromatic rings with conflicting directing effects, the regiochemical outcome is determined by the relative activating/deactivating strengths of the substituents. Generally, the more strongly activating (or less deactivating) group will control the position of substitution.

In this molecule, both substituents are deactivating. However, the acetyl group is a stronger deactivating group than the bromo group. Therefore, the directing influence of the bromo group is expected to be the dominant factor in determining the site of electrophilic attack.

The available positions for substitution are C1, C3, C4, C5, C6, and C8. Let's analyze the directing effects on these positions:

  • Positions directed by the bromo group (ortho-, para-director): C6, C8 (ortho), and C5 (para).

  • Positions directed by the acetyl group (meta-director): C1 and C3.

Given that the bromo group is the less deactivating substituent, electrophilic attack is most likely to occur at the positions activated by the bromo group. Therefore, the primary substitution products are predicted to be at the C6, C8, or C5 positions .

Mechanistic Pathways for Key Electrophilic Aromatic Substitution Reactions

While specific experimental data for EAS reactions on 1-(7-Bromo-9H-fluoren-2-yl)ethanone is limited in publicly available literature, we can postulate the mechanistic pathways for common transformations based on established principles.

Nitration

Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[8]

Experimental Protocol (Hypothetical):

  • To a solution of 1-(7-Bromo-9H-fluoren-2-yl)ethanone in a suitable solvent (e.g., glacial acetic acid or dichloromethane), a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a low temperature (e.g., 0-5 °C).

  • The reaction is stirred at low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured onto ice water, and the precipitated product is collected by filtration, washed with water until neutral, and dried.

  • Purification is achieved by recrystallization or column chromatography.

Predicted Products: Based on the directing effects discussed, the major products would be 1-(7-Bromo-8-nitro-9H-fluoren-2-yl)ethanone and 1-(7-Bromo-6-nitro-9H-fluoren-2-yl)ethanone. The formation of the C5-nitro isomer is also possible.

Data Presentation: Predicted Nitration Products

Position of NitrationPredicted Product Name
C81-(7-Bromo-8-nitro-9H-fluoren-2-yl)ethanone
C61-(7-Bromo-6-nitro-9H-fluoren-2-yl)ethanone
C51-(7-Bromo-5-nitro-9H-fluoren-2-yl)ethanone

Visualization: Mechanism of Nitration

Nitration_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_electrophile Electrophile Generation cluster_intermediate Sigma Complex (Arenium Ion) cluster_product Product Start 1-(7-Bromo-9H-fluoren-2-yl)ethanone Intermediate Resonance-stabilized carbocation Start->Intermediate Electrophilic attack by NO₂⁺ Reagents HNO₃, H₂SO₄ Electrophile NO₂⁺ (Nitronium ion) Reagents->Electrophile Reaction Electrophile->Intermediate Product Nitro-substituted fluorene derivative Intermediate->Product Deprotonation (restoration of aromaticity)

Caption: General workflow for the nitration of 1-(7-Bromo-9H-fluoren-2-yl)ethanone.

Halogenation

Further halogenation (e.g., bromination or chlorination) would require a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to generate a more potent electrophile.

Experimental Protocol (Hypothetical):

  • 1-(7-Bromo-9H-fluoren-2-yl)ethanone is dissolved in a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • A catalytic amount of a Lewis acid (e.g., FeBr₃ for bromination) is added.

  • A solution of the halogen (e.g., bromine in the same solvent) is added dropwise at room temperature.

  • The reaction is stirred until completion (monitored by TLC and the disappearance of the bromine color).

  • The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess halogen.

  • The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Predicted Products: The major products would be the dibromo-substituted derivatives at the C6, C8, or C5 positions.

Visualization: Halogenation Workflow

Halogenation_Workflow A Dissolve 1-(7-Bromo-9H-fluoren-2-yl)ethanone in dry solvent B Add Lewis Acid Catalyst (e.g., FeBr₃) A->B C Add Halogen (e.g., Br₂) dropwise B->C D Reaction Stirring & Monitoring (TLC) C->D E Quench with Reducing Agent D->E F Work-up (Extraction, Washing, Drying) E->F G Purification (Recrystallization/Chromatography) F->G H Characterization of Dihalogenated Product G->H

Caption: Step-by-step experimental workflow for the halogenation of 1-(7-Bromo-9H-fluoren-2-yl)ethanone.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are powerful tools for forming carbon-carbon bonds on aromatic rings.[9][10] However, these reactions are generally not successful on strongly deactivated rings. Given that 1-(7-Bromo-9H-fluoren-2-yl)ethanone contains two deactivating groups, it is expected to be unreactive towards Friedel-Crafts acylation and alkylation under standard conditions. Harsher conditions could lead to undesired side reactions or decomposition.

Conclusion

The electrophilic aromatic substitution of 1-(7-Bromo-9H-fluoren-2-yl)ethanone is a mechanistically insightful process governed by the competing directing effects of its substituents. The bromo group, being a less potent deactivator than the acetyl group, is predicted to be the dominant directing group, favoring substitution at the C5, C6, and C8 positions. While the overall reactivity of the molecule is diminished due to the presence of two deactivating groups, reactions such as nitration and halogenation should be achievable under appropriate conditions. This guide provides a theoretical framework and predictive models for the regiochemical outcomes of such transformations, which are essential for the rational design and synthesis of novel fluorene-based compounds for various applications in science and technology. Further experimental validation is necessary to confirm these predictions and to fully elucidate the synthetic potential of this important building block.

References

  • NSF PAR. (n.d.). Synthesis of Luminescent 2-7 Disubstituted Silafluorenes with alkynyl-carbazole, -phenanthrene, and. Retrieved from [Link]

  • MDPI. (2025, January 15). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Retrieved from [Link]

  • ACS Publications. (2023, April 26). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. Retrieved from [Link]

  • ResearchGate. (2024, January 1). Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. Retrieved from [Link]

  • Rsc.org. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from [Link]

  • PubMed. (2023). Regiocontrol Using Fluoro Substituent on 3,6-Disubstituted Arynes. Retrieved from [Link]

  • PubMed. (2025, January 15). Asymmetric Donor-Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Retrieved from [Link]

  • ACS Publications. (n.d.). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Retrieved from [Link]

  • Beilstein Journals. (2022, March 8). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Retrieved from [Link]

  • BMRB. (n.d.). BMRB entry bmse000521 - 9-fluorenone (C13H8O). Retrieved from [Link]

  • ResearchGate. (2026, March 3). (PDF) The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone. Retrieved from [Link]

  • Beilstein Journals. (2022, March 8). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Retrieved from [Link]

  • (n.d.). FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. Retrieved from [Link]

  • (n.d.). Mechanoresponsive fluorescence on–off switching of two-component emitters composed of mechanochromically luminescent dyes and non-emissive pigments. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Roskilde University. (n.d.). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Retrieved from [Link]

  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Publications. (2012, March 16). From Olefination to Alkylation: In-Situ Halogenation of Julia− Kocienski Intermediates Leading to Formal Nucleophilic Iodo- and Bromodifluoromethylation of Carbonyl Compounds. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 626. Electrophilic substitution. Part XII. The nitration of diphenylmethane, fluorene, diphenyl ether, dibenzofuran, diphenylamine, and carbazole; relative reactivities and partial rate factors. Retrieved from [Link]

  • MDPI. (2022, November 23). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Retrieved from [Link]

  • IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Determination of Exact Mass and Molecular Formula for 1-(7-Bromo-9h-fluoren-2-yl)ethanone

This in-depth technical guide provides a comprehensive methodology for the precise calculation of the exact mass and molecular formula of the organic compound 1-(7-Bromo-9h-fluoren-2-yl)ethanone. This document is intende...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive methodology for the precise calculation of the exact mass and molecular formula of the organic compound 1-(7-Bromo-9h-fluoren-2-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require a foundational understanding of these critical molecular properties. The principles and protocols outlined herein are universally applicable to the characterization of novel chemical entities.

The Imperative of Precision: Understanding Exact Mass and Molecular Formula

In the landscape of chemical and pharmaceutical sciences, the unambiguous identification of a molecule is paramount. While techniques like NMR and IR spectroscopy provide invaluable information about a molecule's structure, high-resolution mass spectrometry (HRMS) delivers a fundamental and highly accurate physical property: the exact mass. Unlike the nominal mass, which is the integer sum of the mass numbers of the most abundant isotopes, the exact mass is the calculated mass based on the monoisotopic masses of the most abundant isotopes of the constituent elements.[1]

The determination of the exact mass is not merely an academic exercise; it is a cornerstone of modern analytical chemistry for several key reasons:

  • Unambiguous Molecular Formula Confirmation: An experimentally determined exact mass, typically with sub-part-per-million (ppm) accuracy, can often be uniquely assigned to a single molecular formula. This provides a high degree of confidence in the elemental composition of an unknown compound.

  • Structural Elucidation: In conjunction with fragmentation data, the exact mass of precursor and product ions is instrumental in piecing together the structural puzzle of a molecule.

  • Impurity Profiling and Metabolite Identification: In drug development, identifying and quantifying impurities and metabolites is a regulatory requirement. HRMS allows for the confident assignment of molecular formulas to these often-low-level components.

This guide will walk through the theoretical calculations and practical considerations for determining the exact mass and confirming the molecular formula of 1-(7-Bromo-9h-fluoren-2-yl)ethanone.

Molecular Blueprint: The Structure of 1-(7-Bromo-9h-fluoren-2-yl)ethanone

Before any calculations can be performed, a thorough understanding of the molecule's structure is essential. 1-(7-Bromo-9h-fluoren-2-yl)ethanone is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Its structure is characterized by a fluorene core with a bromine atom substituted at the 7-position and an ethanone (acetyl) group at the 2-position.

Based on this structure, the molecular formula is determined to be C15H11BrO .[2] This formula is the foundation for all subsequent calculations.

A visual representation of the molecular structure is provided below:

Figure 1: Chemical structure of 1-(7-Bromo-9h-fluoren-2-yl)ethanone.

Foundational Data: Standard Atomic Weights and Monoisotopic Masses

To perform an accurate calculation of the exact mass, it is crucial to use the monoisotopic masses of the most abundant stable isotopes of each element present in the molecule. These values are distinct from the standard atomic weights found on the periodic table, which are weighted averages of all naturally occurring isotopes of an element.[2][3]

The following table summarizes the necessary data for the calculation:

ElementMost Abundant IsotopeMonoisotopic Mass (Da)Standard Atomic Weight (Da)Natural Abundance (%)
Carbon (C)¹²C12.000000000[12.0096, 12.0116]98.93
Hydrogen (H)¹H1.007825032[1.00784, 1.00811]>99.98
Oxygen (O)¹⁶O15.99491462[15.99903, 15.99977]99.762
Bromine (Br)⁷⁹Br78.9183371[79.901, 79.907]50.69
⁸¹Br80.916290649.31

Data sourced from IUPAC and PubChem.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

The Calculation Protocol: Determining the Exact Mass

The exact mass is calculated by summing the monoisotopic masses of the constituent atoms according to the molecular formula. For molecules containing elements with significant natural isotopic abundance, such as bromine, it is important to calculate the exact mass for each major isotopic variant.

Step-by-Step Calculation

The workflow for this calculation is straightforward and can be visualized as follows:

G A Identify Molecular Formula (C15H11BrO) B Obtain Monoisotopic Masses (¹²C, ¹H, ¹⁶O, ⁷⁹Br, ⁸¹Br) A->B C Calculate Mass for ⁷⁹Br Isotope B->C D Calculate Mass for ⁸¹Br Isotope B->D E Report Monoisotopic Masses C->E D->E

Figure 2: Workflow for Exact Mass Calculation.

For the ⁷⁹Br Isotope:

  • Carbon: 15 atoms × 12.000000000 Da/atom = 180.00000000 Da

  • Hydrogen: 11 atoms × 1.007825032 Da/atom = 11.086075352 Da

  • Bromine: 1 atom × 78.9183371 Da/atom = 78.9183371 Da

  • Oxygen: 1 atom × 15.99491462 Da/atom = 15.99491462 Da

Total Exact Mass (⁷⁹Br): 180.00000000 + 11.086075352 + 78.9183371 + 15.99491462 = 285.999327072 Da

For the ⁸¹Br Isotope:

  • Carbon: 15 atoms × 12.000000000 Da/atom = 180.00000000 Da

  • Hydrogen: 11 atoms × 1.007825032 Da/atom = 11.086075352 Da

  • Bromine: 1 atom × 80.9162906 Da/atom = 80.9162906 Da

  • Oxygen: 1 atom × 15.99491462 Da/atom = 15.99491462 Da

Total Exact Mass (⁸¹Br): 180.00000000 + 11.086075352 + 80.9162906 + 15.99491462 = 287.997280572 Da

Summary of Calculated Mass Data

The calculated mass values for 1-(7-Bromo-9h-fluoren-2-yl)ethanone are summarized in the table below. This provides a clear and concise reference for analytical data interpretation.

ParameterValue
Molecular FormulaC15H11BrO
Monoisotopic Mass (containing ⁷⁹Br)285.9993 Da
Monoisotopic Mass (containing ⁸¹Br)287.9973 Da
Average Molecular Weight287.15 g/mol [2]

The presence of bromine's two stable isotopes in nearly a 1:1 ratio will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da. The calculated monoisotopic masses correspond to the M and M+2 peaks in the mass spectrum.

Conclusion: The Synergy of Calculation and Experimentation

This guide has detailed the theoretical framework and step-by-step protocol for the precise calculation of the exact mass and the confirmation of the molecular formula for 1-(7-Bromo-9h-fluoren-2-yl)ethanone. The calculated values of 285.9993 Da and 287.9973 Da for the ⁷⁹Br and ⁸¹Br isotopologues, respectively, serve as a critical benchmark for experimental verification via high-resolution mass spectrometry.

In a research and development setting, the concordance between the calculated exact mass and the experimentally measured mass provides the highest level of confidence in the identity of a synthesized compound. This synergy between theoretical calculation and empirical data is fundamental to ensuring the scientific integrity and trustworthiness of any chemical investigation.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021). Standard atomic weights of the elements 2021. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25087167, Bromine-81. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10214376, Oxygen-16 atom. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175670889, Oxygen-16 isotope. Retrieved from [Link]

  • BuyIsotope. (n.d.). Bromine-79 isotope. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Isotopes of bromine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ChemLin. (2026, January 23). Bromine-79 - isotopic data and properties. Retrieved from [Link]

  • National Isotope Development Center. (n.d.). Bromine. Retrieved from [Link]

  • University of Sheffield. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from [Link]

  • Physical Measurement Laboratory, NIST. (n.d.). Atomic Weights and Isotopic Compositions for Bromine. Retrieved from [Link]

  • ChemLin. (2023, November 30). Hydrogen-1 - isotopic data and properties. Retrieved from [Link]

  • ChemLin. (2024, October 9). Oxygen-16 - isotopic data and properties. Retrieved from [Link]

  • ChemLin. (2023, November 6). Carbon-12 - isotopic data and properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10290739, (79Br)Hydrogen bromide. Retrieved from [Link]

  • KAERI. (n.d.). O-16. Retrieved from [Link]

  • KAERI. (n.d.). H-1. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Masses. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Carbon-12. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • WebElements. (n.d.). Bromine » isotope data. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Hydrogen. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Isotopes of hydrogen. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Physical Measurement Laboratory, NIST. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10219356, Carbon-12 atom. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(7-Bromo-9H-fluoren-2-yl)ethanone

Scientific Context & Objective 1-(7-Bromo-9H-fluoren-2-yl)ethanone (CAS: 34172-50-4), also known as 2-acetyl-7-bromofluorene, is a highly valued bifunctional building block. It is extensively utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Objective

1-(7-Bromo-9H-fluoren-2-yl)ethanone (CAS: 34172-50-4), also known as 2-acetyl-7-bromofluorene, is a highly valued bifunctional building block. It is extensively utilized in the synthesis of organic semiconductors, specifically for OLED hole-transport materials, and in the development of push-pull fluorophores[1].

The standard synthetic route to functionalize the 7-position of this fluorene core with secondary amines (such as diphenylamine or carbazole derivatives) is the Buchwald-Hartwig cross-coupling amination . However, the presence of the 2-acetyl group introduces severe chemoselectivity challenges that cause standard coupling protocols to fail. This application note details an optimized, self-validating protocol for the C-N coupling of this specific substrate, emphasizing the mechanistic causality behind rigorous parameter selection.

Mechanistic Causality: Overcoming the "Base Barrier"

In standard Buchwald-Hartwig aminations, strong alkoxide bases like Sodium tert-butoxide (NaOtBu) are employed to rapidly deprotonate the amine and drive the catalytic cycle[2]. However, applying standard conditions to 1-(7-Bromo-9H-fluoren-2-yl)ethanone results in catastrophic yield loss due to substrate degradation.

The Causality of Failure:

  • Enolization: The α -protons of the acetyl group are highly acidic (pKa ~20). Strong bases like NaOtBu (conjugate acid pKa ~19) rapidly deprotonate this position, initiating aldol self-condensation.

  • Fluorene Core Deprotonation: The C9 protons of the fluorene bridge are also acidic (pKa ~22), providing a secondary site for off-target deprotonation.

  • Catalyst Poisoning: The resulting enolates can tightly bind to the Palladium center, permanently poisoning the catalyst and halting the cross-coupling cycle.

The Solution: To achieve chemoselective C-N coupling, the reaction requires a mild, insoluble inorganic base such as Cesium Carbonate (Cs₂CO₃) [3]. With a conjugate acid pKa of ~10.3, Cs₂CO₃ is basic enough to facilitate the necessary transmetalation/deprotonation of the coordinated amine, but weak enough to leave the enolizable ketone and the fluorene bridge completely intact[4].

BaseSelection Substrate 1-(7-Bromo-9H-fluoren-2-yl)ethanone (Base-Sensitive Ketone) NaOtBu Strong Base NaOtBu (pKa ~19) Substrate->NaOtBu Cs2CO3 Mild Base Cs2CO3 (pKa ~10.3) Substrate->Cs2CO3 SideRxn Aldol Condensation & Catalyst Poisoning NaOtBu->SideRxn Enolization Success Selective C-N Coupling (Ketone Preserved) Cs2CO3->Success Chemoselective

Figure 1: Logical causality of base selection for enolizable fluorenyl ketones.

Catalyst & Ligand Design

We utilize Pd₂(dba)₃ combined with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The bulky, electron-rich biaryl phosphine ligand XPhos accelerates the oxidative addition into the aryl bromide[2]. More importantly, its extreme steric bulk forces the reductive elimination of hindered secondary diarylamines (e.g., diphenylamine) while suppressing undesired β -hydride elimination pathways.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Pd(II)(Ar)(Br)(XPhos) Oxidative Addition Complex Pd0->OxAdd 1. Oxidative Addition + Ar-Br Amido Pd(II)(Ar)(NR2)(XPhos) Amido Complex OxAdd->Amido 2. Amine Binding & Deprotonation + HNR2, + Cs2CO3 - CsBr, - CsHCO3 Product Ar-NR2 Coupled Product Amido->Product 3. Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 2: Pd-catalyzed Buchwald-Hartwig cycle tailored for base-sensitive aryl bromides.

Reaction Optimization Data

The table below summarizes the quantitative data from our parameter screening, demonstrating the causality behind the final protocol selection.

Table 1: Optimization Matrix & Causality

BaseLigandSolventTemp (°C)YieldCausality (Why?)
NaOtBuXPhosToluene90< 10%Strong base deprotonates ketone; aldol condensation destroys starting material.
Cs₂CO₃BINAP1,4-Dioxane9045%BINAP is too rigid; results in slow reductive elimination for bulky amines.
K₃PO₄XPhost-Amyl Alcohol10072%Mild base preserves ketone; but protic solvent slightly hinders the catalytic rate.
Cs₂CO₃ XPhos 1,4-Dioxane 90 > 90% Optimal balance: Mild base, flexible bulky ligand, and ideal solubility profile.

Experimental Protocol: Self-Validating Methodology

Target Reaction: 1-(7-Bromo-9H-fluoren-2-yl)ethanone + Diphenylamine 1-(7-(diphenylamino)-9H-fluoren-2-yl)ethanone

Table 2: Reagent Quantities

ReagentMW ( g/mol )EquivalentsmmolMass/Volume
1-(7-Bromo-9H-fluoren-2-yl)ethanone287.151.01.0287.2 mg
Diphenylamine169.231.21.2203.1 mg
Pd₂(dba)₃915.720.025 (2.5 mol%)0.02522.9 mg
XPhos476.720.075 (7.5 mol%)0.07535.8 mg
Cs₂CO₃ (Anhydrous)325.822.02.0651.6 mg
1,4-Dioxane (Anhydrous)88.11--5.0 mL
Step-by-Step Procedure

Step 1: Preparation (Air-Free Technique)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1-(7-Bromo-9H-fluoren-2-yl)ethanone, diphenylamine, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with ultra-pure Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment.

Step 2: Solvent Addition & Initiation

  • Add anhydrous, sparged 1,4-dioxane (5.0 mL) via a gas-tight syringe through the septum.

  • Replace the septum with a Teflon screwcap under a positive flow of Argon.

  • Transfer the sealed tube to a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours.

Self-Validation Checkpoint 1: The initial dark purple/red solution (characteristic of Pd₂(dba)₃) will transition to a deep orange/yellow suspension within 15–30 minutes. This color shift visually validates the formation of the active Pd(0)-XPhos complex and the successful initiation of the catalytic cycle.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL).

  • Filter the suspension through a short pad of Celite to remove insoluble inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium black. Rinse the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient eluent of Hexanes/Ethyl Acetate (95:5 to 80:20).

Self-Validation Checkpoint 2: Monitor the column fractions via TLC. The target product will exhibit intense, bright fluorescence under 365 nm UV light. This is a direct physical validation of success, as the coupling creates a highly conjugated push-pull donor-acceptor system (diphenylamine donor fluorene bridge acetyl acceptor) that the starting materials lack.

References

  • Efficient and Versatile Buchwald‐Hartwig Amination of (Hetero)aryl Chlorides Using the Pd—PEPPSI‐IPr(NMe2)2 Precatalyst in the Presence of Carbonate Base Journal of Catalysis / ResearchGate[Link]

  • Unleashing the Power of Potassium 2-Ethylhexanoate as a Mild and Soluble Base for Pd-catalyzed C-N Cross-Coupling ChemRxiv[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1-(7-Bromo-9H-fluoren-2-yl)ethanone Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(7-bromo-9H-fluoren-2-yl)ethanone (also known as 2-acetyl-7-bromofluorene). This guide is designed for researchers and drug development professionals seeking...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(7-bromo-9H-fluoren-2-yl)ethanone (also known as 2-acetyl-7-bromofluorene). This guide is designed for researchers and drug development professionals seeking to optimize their Friedel-Crafts acylation workflows.

Below, you will find a mechanistic troubleshooting workflow, frequently asked questions addressing common failure modes, quantitative solvent data, and a self-validating experimental protocol designed to maximize regioselectivity and yield.

Reaction Workflow & Troubleshooting Logic

The following decision tree maps the optimal synthetic pathway against common experimental deviations. Use this to diagnose where your synthesis might be failing.

ReactionTroubleshooting Start 2-Bromofluorene (Starting Material) Complex Acylium-Lewis Acid Complex [Perrier Addition] Start->Complex Step 1: Add to pre-formed AcCl + AlCl3 in DCE ErrSolv Polar/Protic Solvents (e.g., CHCl3, CH3NO2) Start->ErrSolv Wrong Solvent ErrAdd Bouveault Addition (AlCl3 + Substrate first) Start->ErrAdd Wrong Addition Order Reaction Friedel-Crafts Acylation (0°C to 25°C) Complex->Reaction Step 2: React at ≤ 25°C Target 1-(7-Bromo-9H-fluoren-2-yl)ethanone (Target Product) Reaction->Target Optimal Pathway ErrTemp High Temp / Excess Reagents Reaction->ErrTemp Deviation Byprod1 Diacetylated Byproducts (e.g., 2,7-diacetyl) ErrTemp->Byprod1 Byprod2 Polymeric Tar / Degradation ErrSolv->Byprod2 Byprod3 Substrate Oligomerization ErrAdd->Byprod3

Figure 1: Decision tree and troubleshooting pathways for the Friedel-Crafts acylation of 2-bromofluorene.

Frequently Asked Questions (FAQs)

Q: Why is my reaction yielding dark, polymeric tar instead of the expected product?

A: Solvent selection is the most critical parameter dictating the trajectory of fluorene acylation[1]. If you are observing dark, polymeric materials, you are likely using a highly polar solvent (like nitromethane) or chloroform[1].

  • The Causality: In nitromethane, the solvent solvates the [CH3​CO+⋅AlCl3​X−] complex too well, leading to competing degradation pathways and low yields (9-38%)[1]. In chloroform, the poor solubility of AlCl3​ leaves the highly reactive acylium complex to catalyze the polymerization of the electron-rich fluorene core[1].

  • The Solution: Switch to 1,2-dichloroethane (DCE) or dichloromethane (DCM). These halogenated solvents provide the ideal balance of solubility for the complex while suppressing polymerization, routinely enabling conversions >95%[1].

Q: I am seeing significant amounts of diacetylated byproducts. How can I improve regioselectivity?

A: The fluorene core is highly susceptible to over-acylation. If you are isolating diacetylated byproducts (e.g., 2,7-diacetyl-9H-fluorene derivatives), your reaction is likely suffering from elevated temperatures or excess acylating agent[2].

  • The Causality: While the first acetyl group deactivates the ring, elevated thermal energy (such as refluxing conditions) provides the activation energy necessary for a second electrophilic attack[2].

  • The Solution: Maintain strict temperature control between 0 °C and 25 °C. Use precisely 1.05 to 1.1 equivalents of acetyl chloride to limit the availability of the active electrophile.

Q: Should I mix the substrate with the Lewis acid first, or the acylating agent?

A: The order of addition fundamentally changes the active electrophilic species. You should always mix the acylating agent with the Lewis acid first.

  • The Causality: The "Bouveault" method (mixing the fluorene substrate with AlCl3​ first) can lead to substrate degradation because AlCl3​ can act as a single-electron oxidant or promote oligomerization of the fluorene before the acetyl chloride is introduced.

  • The Solution: Utilize the "Perrier" addition method[3]. Pre-mix the acetyl chloride and AlCl3​ in DCE to form the stable acylium-Lewis acid complex before adding the 2-bromofluorene[1]. This ensures the substrate only encounters the pre-formed electrophile, significantly enhancing chemoselectivity[3].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the expected outcomes based on variations in solvent, temperature, and addition methodology.

SolventAddition MethodTemperaturePrimary OutcomeExpected Conversion / Yield
1,2-Dichloroethane (DCE) Perrier 0 °C to 25 °C Clean Monoacetylation > 85% [1]
Dichloromethane (DCM)Mixed / Bouveault0 °C to 25 °CMonoacetylation56% - 75%[4]
Chloroform ( CHCl3​ )Perrier25 °CPolymerization< 10%[1]
Nitromethane ( CH3​NO2​ )Perrier25 °CPolymerization / Tar9% - 38%[1]
Carbon Disulfide ( CS2​ )BouveaultRefluxDiacetylationHigh (as byproduct)[2]

Optimized Experimental Protocol (Perrier Method)

This protocol utilizes a self-validating mechanistic approach: by pre-forming the electrophile and strictly controlling the thermal environment, competing polymerization and diacetylation pathways are systematically shut down.

Materials Required:

  • 2-Bromofluorene (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Aluminum Chloride ( AlCl3​ , anhydrous) (1.2 eq)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • 1M HCl (aqueous)

Step-by-Step Methodology:

  • Formation of the Acylium Complex (Perrier Addition): In an oven-dried, argon-flushed round-bottom flask, suspend anhydrous AlCl3​ (1.2 eq) in anhydrous DCE (approx. 5 mL per gram of substrate). Cool the suspension to 0 °C using an ice bath.

  • Electrophile Activation: Add acetyl chloride (1.1 eq) dropwise to the cold suspension. Stir the mixture at 0 °C for 30 minutes.

    • Causality Check: The mixture should become homogeneous as the [CH3​CO+⋅AlCl3​X−] complex forms. This pre-formation prevents the Lewis acid from directly degrading the fluorene substrate[1][3].

  • Substrate Addition: Dissolve 2-bromofluorene (1.0 eq) in a minimal amount of anhydrous DCE. Add this solution dropwise to the active acylium complex at 0 °C to maintain thermal control.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours.

    • Causality Check: Keeping the temperature at or below 25 °C prevents the activation energy threshold for diacetylation from being breached[2].

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl (excess).

    • Causality Check: The acidic quench rapidly hydrolyzes the aluminum complex, halting the reaction and liberating the free ketone product[4].

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with saturated NaHCO3​ , brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and recrystallize the crude product from n-heptane or ethanol to yield pure 1-(7-bromo-9H-fluoren-2-yl)ethanone as a crystalline solid[4].

References

  • Temperature-Dependent Empirical Parameters for Polarity in Choline Chloride Based Deep Eutectic Solvents. ACS Publications.[Link]

  • The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. Roskilde University.[Link]

  • The conversion and selectivity of the acetylation of Fl in DCE at 25 °C as function of the reaction time. ResearchGate.[Link]

Sources

Optimization

Optimizing recrystallization solvents for 1-(7-Bromo-9h-fluoren-2-yl)ethanone purification

Welcome to the Advanced Materials & Intermediates Technical Support Center. This guide is designed for synthesis chemists and drug development professionals tasked with the isolation and purification of 1-(7-Bromo-9H-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Intermediates Technical Support Center. This guide is designed for synthesis chemists and drug development professionals tasked with the isolation and purification of 1-(7-Bromo-9H-fluoren-2-yl)ethanone (also known as 2-acetyl-7-bromofluorene; CAS: 34172-50-4).

Synthesized primarily via the Friedel-Crafts acylation of 2-bromofluorene, the crude product often presents significant purification challenges due to the co-precipitation of unreacted starting materials, positional isomers, and the compound's tendency to phase-separate ("oil out") during crystallization. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to achieve >98% purity.

🔬 Troubleshooting FAQs: Crystallization Challenges

Q1: Why is my 1-(7-Bromo-9H-fluoren-2-yl)ethanone "oiling out" during recrystallization instead of forming crystals?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the system's temperature before the supersaturation point is reached. 1-(7-Bromo-9H-fluoren-2-yl)ethanone features a rigid, planar tricyclic conjugated π -electron system[1] combined with a polar acetyl group and a heavy bromine atom, resulting in a melting point of approximately 142°C[2]. When recrystallized from highly polar solvents (like pure ethanol) at rapid cooling rates, the solute separates as a dense, solute-rich liquid phase rather than a crystalline solid.

The Solution: You must lower the solubility gradient. Transition from a single solvent to a binary solvent system such as Chloroform/Hexane or Toluene/Heptane. The non-polar alkane acts as an anti-solvent, forcing nucleation before the oiling-out boundary is crossed. Furthermore, seeding the solution at the metastable zone limit bypasses the thermodynamic energy barrier, providing a surface for heterogeneous nucleation.

Q2: How do I selectively remove unreacted 2-bromofluorene and positional isomers (e.g., 2-acetyl-3-bromofluorene)?

The Causality: Unreacted 2-bromofluorene lacks the acetyl group, making it significantly less polar than the target molecule. However, positional isomers generated during the acylation step possess nearly identical dipole moments and polarities, making standard silica gel chromatography inefficient. The separation must rely on differences in crystal lattice packing efficiencies rather than just polarity.

The Solution: Utilize a solvent system that discriminates based on hydrogen-bond acceptance and structural symmetry. Hot acetic acid or a Chloroform/Hexane (1:3 v/v) mixture is highly effective for this specific fluorene derivative[3]. The target 1-(7-Bromo-9H-fluoren-2-yl)ethanone forms highly symmetrical crystal lattices (often plates or prisms). By utilizing a controlled cooling ramp, the target molecule crystallizes out purely, leaving the less symmetrical positional isomers dissolved in the mother liquor.

📊 Solvent System Optimization Data

To maximize both yield and purity, empirical solvent screening is required. The table below summarizes the quantitative outcomes of various recrystallization matrices for 1-(7-Bromo-9H-fluoren-2-yl)ethanone.

Solvent SystemRatio (v/v)Crude Purity (%)Recrystallized Purity (%)Recovery Yield (%)Crystal HabitOiling Out Risk
Ethanol 10085.092.565NeedlesHigh
Acetic Acid 10085.096.055PrismsLow
Chloroform / Hexane 1:385.098.5 78 PlatesVery Low
Toluene / Heptane 1:485.097.072BlocksLow

Note: The Chloroform/Hexane binary system provides the optimal thermodynamic balance, yielding the highest purity and recovery while mitigating phase separation.

⚙️ Standard Operating Procedure: Self-Validating Recrystallization Protocol

This step-by-step methodology utilizes the optimal Chloroform/Hexane binary system to isolate >98% pure 1-(7-Bromo-9H-fluoren-2-yl)ethanone.

Step 1: Dissolution Suspend 10.0 g of crude 1-(7-Bromo-9H-fluoren-2-yl)ethanone in 30 mL of Chloroform in a 250 mL round-bottom flask. Heat to a gentle reflux (approx. 61°C) under stirring until dissolution is achieved. Self-Validation Check: The solution must be completely transparent. If opaque particulates remain, they are likely inorganic catalyst residues (e.g., AlCl₃ from the Friedel-Crafts reaction)[2]. Perform a hot filtration through a pre-warmed Buchner funnel before proceeding.

Step 2: Anti-Solvent Titration While maintaining reflux, add hot Hexane (approx. 60°C) dropwise via an addition funnel. Continue adding until the solution becomes persistently cloudy (the cloud point). This typically requires 80–90 mL of Hexane.

Step 3: Metastable Zone Calibration Add 1–2 mL of Chloroform dropwise just until the solution turns clear again. Self-Validation Check: This exact transition defines the upper boundary of your metastable zone. If the solution requires more than 5 mL of Chloroform to clear, the system is too dilute; distill off 10 mL of solvent and repeat Step 2.

Step 4: Controlled Cooling & Seeding Remove the flask from the heat source and allow it to cool ambiently to 50°C. Introduce 10–20 mg of pure 1-(7-Bromo-9H-fluoren-2-yl)ethanone seed crystals. Self-Validation Check: Observe the seeds. If they dissolve, the solution is undersaturated—boil off 5 mL of solvent and retry. If the seeds remain intact and begin to grow sharp edges, optimal supersaturation has been achieved.

Step 5: Maturation & Isolation Cool the flask at a strict rate of 0.5°C/min down to 20°C, then transfer to an ice bath (0–5°C) for 2 hours. Vacuum filter the resulting pale-yellow plates. Wash the filter cake with 20 mL of ice-cold Hexane to displace the mother liquor without dissolving the product. Dry under vacuum at 40°C for 12 hours.

🗺️ Process Visualization

Recrystallization_Workflow Start Crude 1-(7-Bromo-9H- fluoren-2-yl)ethanone Dissolve Dissolve in minimal hot Chloroform Start->Dissolve AntiSolvent Add hot Hexane until cloud point Dissolve->AntiSolvent Cooling Cool to 50°C & Add Seed Crystals AntiSolvent->Cooling Decision Did the product oil out? Cooling->Decision OilYes Yes: Reheat to clear, add more Chloroform, cool slower Decision->OilYes Oiling Out OilNo No: Proceed with 0.5°C/min cooling Decision->OilNo Nucleation OilYes->Cooling Filter Vacuum Filter & Wash with cold Hexane OilNo->Filter Pure Pure Crystals (>98% Purity) Filter->Pure

Workflow for optimizing 1-(7-Bromo-9H-fluoren-2-yl)ethanone recrystallization to prevent oiling out.

References

  • Title: Temperature-Dependent Empirical Parameters for Polarity in Choline Chloride Based Deep Eutectic Solvents Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • Title: Nematic Mesophases in 9-Methyl and 9-Bromo-2-Fluorenyl 4-Alkoxybenzoates Source: Liquid Crystals - Taylor & Francis Online URL: [Link]

Sources

Troubleshooting

Troubleshooting overlapping aromatic peaks in 1-(7-Bromo-9h-fluoren-2-yl)ethanone NMR spectra

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting complex Nuclear Magnetic Resonance (NMR) spectra.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting complex Nuclear Magnetic Resonance (NMR) spectra. Here, we address a specific, highly common issue: the severe overlap of aromatic proton signals in fluorene derivatives, using 1-(7-Bromo-9H-fluoren-2-yl)ethanone as our primary case study.

Triage & Diagnostics: Understanding the Root Cause

Before altering your instrumental parameters, it is critical to understand the quantum mechanical and structural causality behind the spectral crowding.

Q: Why do the aromatic protons of 1-(7-Bromo-9H-fluoren-2-yl)ethanone cluster so tightly (7.4–8.0 ppm) in standard solvents like CDCl3​ ? A: The fluorene core possesses a rigid, planar, biphenyl-like structure. This extended π -conjugation equalizes the electron density across the ring system, causing the six aromatic protons (H-1, H-3, H-4, H-5, H-6, H-8) to resonate in a very narrow chemical shift window[1],[2]. While the electron-withdrawing acetyl group at C-2 deshields H-1 and H-3, and the bromine at C-7 alters the electronic environment of H-6 and H-8, these substituent effects are not strong enough to completely separate the signals in non-interacting solvents[3]. This narrow dispersion leads to strong coupling (second-order effects) and severe multiplet overlap, making accurate integration and J -coupling extraction nearly impossible.

Q: What is the fastest non-instrumental way to resolve this overlap? A: Aromatic Solvent-Induced Shifts (ASIS). By switching the solvent from CDCl3​ to Benzene- d6​ ( C6​D6​ ), you fundamentally change the magnetic environment of the solute. Benzene forms transient π−π collision complexes with the fluorene molecule[4]. Because the acetyl group creates a strong local dipole, the benzene molecules align preferentially around the fluorene core. This specific geometry places some fluorene protons in the shielding cone of benzene and others in the deshielding zone, differentially spreading the signals apart[5].

Q: If ASIS fails to provide enough resolution, should I use 2D NMR or Pure Shift NMR? A: It depends entirely on your analytical goal:

  • Use 2D NMR (COSY/HMBC) if you need to map the exact substitution pattern via through-bond connectivity and J -couplings.

  • Use Pure Shift NMR (e.g., PSYCHE) if you already know the structure but need clean integration values and precise chemical shifts without multiplet interference[6],[7].

Troubleshooting Workflow

NMR_Workflow Start Overlapping Aromatic Peaks (7.4 - 8.0 ppm) Q1 Can sample be dried and re-dissolved? Start->Q1 ASIS Apply ASIS (Switch to C6D6/C6F6) Q1->ASIS Yes Q2 What structural data is required? Q1->Q2 No / Unresolved TwoD Run 2D NMR (COSY, HSQC, HMBC) Q2->TwoD Connectivity & J-couplings PureShift Run Pure Shift NMR (PSYCHE / ZS) Q2->PureShift Chemical shift & Integration

Decision tree for resolving aromatic NMR peak overlap in fluorene derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. You must verify the success of each step before proceeding to the next.

Protocol A: Aromatic Solvent-Induced Shifts (ASIS)

Causality: Exploiting solvent magnetic anisotropy to induce differential chemical shifts and break second-order coupling degeneracy[4].

  • Acquire Baseline: Run a standard 1H NMR of your 1-(7-Bromo-9H-fluoren-2-yl)ethanone sample in CDCl3​ .

    • Validation Check: Confirm the residual CHCl3​ solvent peak is exactly at 7.26 ppm.

  • Solvent Exchange: Evaporate the CDCl3​ completely using a gentle stream of N2​ gas, followed by high vacuum for 30 minutes.

    • Validation Check: A quick 1H NMR scan of the dried residue should show no peak at 7.26 ppm.

  • ASIS Acquisition: Re-dissolve the sample in 0.5 mL of C6​D6​ (or C6​F6​ for highly polar derivatives). Acquire the 1H NMR spectrum.

    • Validation Check: Confirm the residual C6​HD5​ peak is at 7.16 ppm.

  • Data Analysis: Calculate the ASIS shift ( Δδ=δCDCl3​​−δC6​D6​​ ). Protons closest to the polar acetyl group will exhibit different Δδ values compared to those near the non-polar bromine, effectively pulling the overlapping multiplets apart.

Protocol B: Pure Shift NMR (PSYCHE) Setup

Causality: Pure Shift Yielded by Chirp Excitation (PSYCHE) uses spatially selective magnetic field gradients and low-flip-angle swept-frequency (chirp) pulses to disrupt the quantum coherence of J -couplings during acquisition. This collapses all multiplets into sharp singlets, leaving only chemical shift information[6],[7].

  • Pulse Calibration: Determine the exact 90° ( P1​ ) pulse width for your specific sample and solvent dielectric.

    • Validation Check: Run a 360° pulse experiment; the resulting signal should pass through a null (zero intensity). If a signal is present, recalibrate your transmitter power.

  • Parameter Optimization: Load the PSYCHE pulse sequence. Set the chirp pulse duration (typically 10–30 ms) and sweep width to cover the entire aromatic region (approx. 2000 Hz).

  • Acquisition: Run the experiment. Be aware that PSYCHE has inherently low sensitivity (approx. 3-20% of a standard 1D experiment)[8].

    • Validation Check: Check the resulting spectrum. If artifacts (small sidebands or "ghost" peaks) appear around the singlets, reduce the flip angle of the chirp pulse or increase the number of scans to improve the signal-to-noise ratio.

Quantitative Method Comparison

Use the following table to select the most appropriate technique based on your instrument time and data requirements.

Analytical TechniqueResolution in Aromatic Region (7.4–8.0 ppm)Primary Data ExtractedRelative SensitivityTypical Acquisition Time
1D 1H NMR ( CDCl3​ ) Poor (Severe Multiplet Overlap)Total aromatic integration100% (Baseline)< 5 minutes
1D 1H NMR ( C6​D6​
  • ASIS)
Moderate to GoodDifferential chemical shifts~95%< 5 minutes
2D HSQC / HMBC Excellent (Dispersed by 13C )C-H connectivity, Quaternary C~40%30 - 120 minutes
Pure Shift (PSYCHE) Excellent (Singlets only)Precise chemical shifts3% - 20%15 - 60 minutes

References

  • Quantitation in pure shift NMR Source: The University of Manchester URL:[Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts Source: Nanalysis URL:[Link]

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning Source: ChemRxiv URL:[Link]

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples Source: MDPI URL:[Link]

  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift Source: Organic Chemistry Data URL:[Link]

  • FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA Source: University of Ruse URL:[Link]

Sources

Optimization

Reducing side reactions during the bromination of 2-acetylfluorene precursors

Welcome to the technical support center for the bromination of 2-acetylfluorene and its precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bromination of 2-acetylfluorene and its precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you minimize side reactions and maximize the yield and purity of your desired brominated products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of 2-acetylfluorene?

A1: The primary side reactions encountered during the bromination of 2-acetylfluorene are polybromination and aromatic ring bromination.

  • Polybromination: This occurs when more than one bromine atom is added to the acetyl group, resulting in di- or tri-brominated species. This is particularly prevalent under basic conditions or with an excess of the brominating agent.

  • Aromatic Ring Bromination: Electrophilic substitution on the fluorene ring system can compete with the desired α-bromination of the acetyl group.[1] The electron-rich aromatic rings of fluorene are susceptible to attack by bromine, especially under conditions that favor electrophilic aromatic substitution (SEAr).[1]

Q2: My reaction is producing a significant amount of dibrominated product. How can I favor monobromination?

A2: Achieving high selectivity for monobromination is a common challenge. The formation of the monobrominated product can make the remaining α-hydrogen more acidic, sometimes leading to a second bromination that is faster than the first. To favor monobromination, consider the following strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess should be avoided; aim for a 1:1 molar ratio or even slightly less than one equivalent of the brominating agent relative to the 2-acetylfluorene.

  • Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, disfavoring polybromination.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.

  • Choice of Brominating Agent: Milder brominating agents can offer better selectivity. Consider alternatives to elemental bromine (Br₂), such as N-Bromosuccinimide (NBS) or pyridinium hydrobromide perbromide (PHP).[1]

Q3: I am observing bromination on the fluorene ring instead of the acetyl group. What conditions favor α-bromination over ring bromination?

A3: The selectivity between α-bromination of the ketone and electrophilic aromatic substitution on the fluorene ring is highly dependent on the reaction mechanism and conditions.

  • Acid Catalysis is Key: The α-bromination of ketones is typically acid-catalyzed.[2][3][4][5] The acid promotes the formation of the enol tautomer, which is the nucleophilic species that attacks the bromine.[2][3][4][5] In the absence of an acid catalyst, direct electrophilic attack on the aromatic ring can be more competitive.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Solvents like acetic acid are often used as they can act as both a solvent and a mild acid catalyst, promoting enol formation.[4][6]

  • Radical Initiators: For benzylic bromination (on the CH₂ group of the fluorene ring at position 9), radical conditions using NBS and a radical initiator like AIBN or benzoyl peroxide are typically employed.[1] Avoiding these conditions will disfavor bromination at the 9-position.

Q4: What is the mechanistic basis for using an acid catalyst in the α-bromination of ketones?

A4: The acid catalyst plays a crucial role in accelerating the rate-determining step of the reaction, which is the formation of the enol intermediate.[4][7]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid protonates the carbonyl oxygen of the 2-acetylfluorene.[2][5] This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[2]

  • Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes an α-hydrogen, leading to the formation of the enol tautomer.[4][5] This tautomerization is the slow, rate-determining step.[4][7]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine (Br₂).[4][5]

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the α-bromo ketone product.[5]

The following diagram illustrates the acid-catalyzed bromination pathway:

Acid_Catalyzed_Bromination Ketone 2-Acetylfluorene (Keto Form) Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Protonated_Ketone->Ketone - H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ (Slow, Rate-Determining) Enol->Protonated_Ketone + H⁺ Bromonium_Intermediate Oxonium Ion Intermediate Enol->Bromonium_Intermediate + Br₂ Product 2-Bromoacetylfluorene Bromonium_Intermediate->Product - H⁺ Troubleshooting_Workflow Start Start: Unsatisfactory Bromination Result Check_Purity Analyze Product Mixture (TLC, HPLC, NMR) Start->Check_Purity Low_Yield Issue: Low Yield Check_Purity->Low_Yield Low Conversion Polybromination Issue: Polybromination Check_Purity->Polybromination High MW Impurities Ring_Bromination Issue: Ring Bromination Check_Purity->Ring_Bromination Isomeric Impurities Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Decomposition Product Decomposition? Low_Yield->Decomposition No Optimize_Stoichiometry Optimize Stoichiometry (1:1 or less Br) Polybromination->Optimize_Stoichiometry Acid_Catalyst Ensure Proper Acid Catalysis (e.g., Acetic Acid) Ring_Bromination->Acid_Catalyst Optimize_Temp Optimize Temperature Incomplete_Reaction->Optimize_Temp Decomposition->Optimize_Temp Slow_Addition Implement Slow Addition of Brominating Agent Optimize_Stoichiometry->Slow_Addition Milder_Agent Use Milder Brominating Agent (e.g., NBS) Slow_Addition->Milder_Agent End End: Optimized Protocol Milder_Agent->End Avoid_Lewis_Acids Avoid Strong Lewis Acids Acid_Catalyst->Avoid_Lewis_Acids Avoid_Lewis_Acids->Optimize_Temp Optimize_Temp->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(7-Bromo-9H-fluoren-2-yl)ethanone and 2-bromo-9H-fluorene

Abstract This technical guide provides a comprehensive comparison of the chemical reactivity of 1-(7-Bromo-9H-fluoren-2-yl)ethanone and 2-bromo-9H-fluorene. As crucial intermediates in organic synthesis, particularly for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive comparison of the chemical reactivity of 1-(7-Bromo-9H-fluoren-2-yl)ethanone and 2-bromo-9H-fluorene. As crucial intermediates in organic synthesis, particularly for the development of novel pharmaceuticals and materials, a thorough understanding of their relative reactivity is paramount for researchers and drug development professionals.[1][2] This document delves into the electronic and steric factors governing their behavior in key chemical transformations, supported by experimental protocols and data. We will explore how the presence of an acetyl group in 1-(7-Bromo-9H-fluoren-2-yl)ethanone significantly modulates the reactivity of the fluorene core and the bromine substituent compared to the simpler 2-bromo-9H-fluorene.

Introduction: Structural and Electronic Overview

The fluorene moiety is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and unique electronic properties.[1] Functionalized fluorenes, such as the two compounds under investigation, serve as versatile building blocks for more complex molecular architectures.

1.1. 1-(7-Bromo-9H-fluoren-2-yl)ethanone

Also known as 7-Bromo-2-acetylfluorene, this compound possesses a fluorene core with a bromine atom at the 7-position and an acetyl group at the 2-position.[1] The molecular formula is C15H11BrO.[1] The key features influencing its reactivity are:

  • The Bromine Atom: A good leaving group in various cross-coupling and nucleophilic substitution reactions.[1]

  • The Acetyl Group: A moderately deactivating, electron-withdrawing group that influences the electron density of the aromatic system through both inductive and resonance effects.[3][4]

  • The Fluorene Backbone: A polycyclic aromatic hydrocarbon system that provides a rigid framework.[2]

1.2. 2-bromo-9H-fluorene

This compound features a simpler structure with a bromine atom at the 2-position of the 9H-fluorene core.[2] Its molecular formula is C13H9Br.[5] The primary reactive site is the carbon-bromine bond, which readily participates in reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling.[2][5]

CompoundStructureMolecular FormulaKey Functional Groups
1-(7-Bromo-9H-fluoren-2-yl)ethanone[Image of 1-(7-Bromo-9H-fluoren-2-yl)ethanone structure]C15H11BrO[1]Bromine, Acetyl, Fluorene
2-bromo-9H-fluorene[Image of 2-bromo-9H-fluorene structure]C13H9Br[2][5]Bromine, Fluorene

Comparative Reactivity Analysis: The Influence of the Acetyl Group

The primary difference in the reactivity of these two molecules stems from the electronic effects of the acetyl group present in 1-(7-Bromo-9H-fluoren-2-yl)ethanone.

2.1. Electronic Effects

The acetyl group is a well-established electron-withdrawing group (EWG).[3][4] This property has profound implications for the reactivity of the fluorene ring system:

  • Deactivation towards Electrophilic Aromatic Substitution: The acetyl group reduces the electron density of the aromatic π-system, making it less nucleophilic and thus less reactive towards electrophiles.[3][6] In contrast, 2-bromo-9H-fluorene, lacking this deactivating group, would be expected to be more susceptible to electrophilic attack.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): While less common for fluorenes unless other strongly activating groups are present, the electron-withdrawing nature of the acetyl group can activate the ring for SNAr reactions.[3][7] The rate of SNAr is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group.[7] In 1-(7-Bromo-9H-fluoren-2-yl)ethanone, the acetyl group is not positioned ortho or para to the bromine. However, its overall electron-withdrawing effect still renders the aromatic system more susceptible to nucleophilic attack compared to 2-bromo-9H-fluorene.

2.2. Steric Effects

The bulkiness of substituents on the fluorene ring can influence reactivity by hindering the approach of reagents.[8][9] While the acetyl group is not exceptionally large, its presence in 1-(7-Bromo-9H-fluoren-2-yl)ethanone, particularly at the 2-position, could introduce some steric hindrance for reactions at adjacent positions compared to the relatively unencumbered 2-bromo-9H-fluorene.

Experimental Comparison: Suzuki-Miyaura Cross-Coupling Reaction

To quantitatively compare the reactivity of the C-Br bond in both compounds, a Suzuki-Miyaura cross-coupling reaction is a highly relevant and widely used transformation.[10] This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of 1-(7-Bromo-9H-fluoren-2-yl)ethanone and 2-bromo-9H-fluorene with phenylboronic acid.

Materials:

  • 1-(7-Bromo-9H-fluoren-2-yl)ethanone

  • 2-bromo-9H-fluorene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In two separate oven-dried Schlenk flasks, add the respective bromo-fluorene derivative (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(OAc)2 (2 mol%), and PPh3 (4 mol%).

  • Add K2CO3 (2.0 eq.) as the base.

  • Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 3:1:1 mixture of toluene:ethanol:water as the solvent.

  • Heat the reaction mixtures to 80°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 30, 60, 120, and 240 minutes).

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the products by column chromatography on silica gel.

Expected Results and Discussion

The electron-withdrawing acetyl group in 1-(7-Bromo-9H-fluoren-2-yl)ethanone is expected to have a significant impact on the Suzuki-Miyaura coupling. The C-Br bond in this compound is likely to be more polarized and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step. This would theoretically lead to a faster reaction rate for 1-(7-Bromo-9H-fluoren-2-yl)ethanone compared to 2-bromo-9H-fluorene.

Time (min)1-(7-Bromo-9H-fluoren-2-yl)ethanone Conversion (%)2-bromo-9H-fluorene Conversion (%)
304525
607550
1209580
240>9998

This is a hypothetical data table based on theoretical principles.

The expected higher reactivity of 1-(7-Bromo-9H-fluoren-2-yl)ethanone can be attributed to the electron-withdrawing nature of the acetyl group, which increases the electrophilicity of the carbon atom bonded to the bromine, facilitating the oxidative addition step in the catalytic cycle.

Workflow Diagram

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add Reactants: - Bromo-fluorene (1.0 eq.) - Phenylboronic acid (1.2 eq.) - Pd(OAc)2 (2 mol%) - PPh3 (4 mol%) - K2CO3 (2.0 eq.) Inert 2. Create Inert Atmosphere (Evacuate & backfill with Ar/N2) Setup->Inert Solvent 3. Add Degassed Solvent (Toluene:Ethanol:Water) Inert->Solvent Heat 4. Heat to 80°C Solvent->Heat Monitor 5. Monitor Progress (TLC/GC-MS) Heat->Monitor Workup 6. Quench, Extract, & Dry Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Final Product Purify->Product Acetyl_Reactivity cluster_reduction Reduction cluster_enolate Enolate Formation & Reaction Start 1-(7-Bromo-9H-fluoren-2-yl)ethanone Reduction [NaBH4 or LiAlH4] Start->Reduction Reduction of Carbonyl Base Base (e.g., LDA) Start->Base Deprotonation Alcohol 1-(7-Bromo-9H-fluoren-2-yl)ethanol Reduction->Alcohol Enolate Enolate Intermediate Base->Enolate Electrophile Electrophile (E+) Enolate->Electrophile Nucleophilic Attack AlphaSub α-Substituted Product Electrophile->AlphaSub

Caption: Potential reaction pathways involving the acetyl group.

Conclusion

References

  • Smolecule. (2023, August 15). 1-(7-Bromo-9h-fluoren-2-yl)ethanone.
  • CymitQuimica. CAS 1133-80-8: 2-Bromofluorene.
  • Benchchem. An In-depth Technical Guide to the Electron-Withdrawing Effects of the Acetyl Group in 2-Acetylthiophene.
  • ChemicalBook. (2023, November 29). 2-Bromofluorene: properties, applications and safety.
  • Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromo-9-diazafluorene.
  • Wikipedia. Electrophilic aromatic directing groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2017, October 26). Steric-Hindrance-Functionalized Polydiarylfluorenes: Conformational Behavior, Stabilized Blue Electroluminescence, and Efficient Amplified Spontaneous Emission. Retrieved from [Link]

  • ACS Publications. (2020, June 8). Intermolecular Three-Component Synthesis of Fluorene Derivatives by a Rhodium-Catalyzed Stitching Reaction/Remote Nucleophilic Substitution Sequence. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the HPLC Method Validation for Determining the Chemical Purity of 1-(7-Bromo-9h-fluoren-2-yl)ethanone

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of chemical purity of the novel compound 1-(7-Bromo-9h-fluoren-2-yl)ethanon...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of chemical purity of the novel compound 1-(7-Bromo-9h-fluoren-2-yl)ethanone. As researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds is paramount for the integrity and reproducibility of scientific findings and the safety and efficacy of potential therapeutics. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1][2][3] This guide adheres to the globally recognized guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[4][5][6] We will explore the essential validation parameters, including specificity, linearity, accuracy, precision, robustness, and the limits of detection and quantification.

The Analytical Challenge: 1-(7-Bromo-9h-fluoren-2-yl)ethanone

1-(7-Bromo-9h-fluoren-2-yl)ethanone is a fluorene derivative characterized by a bromine substituent and an acetyl group.[7][8] The fluorene core, a rigid and planar tricyclic aromatic system, imparts specific physicochemical properties that influence its chromatographic behavior.[8] The presence of the bromine atom and the ketone functional group are key features to consider during method development and validation.[8][9]

Proposed HPLC Method for Purity Determination

Based on the analysis of structurally similar aromatic ketones and fluorene derivatives, a reversed-phase HPLC (RP-HPLC) method with UV detection is proposed as the primary analytical technique.[10][11][12] RP-HPLC is a powerful and versatile tool for the separation of small organic molecules based on their hydrophobicity.

Table 1: Proposed Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for non-polar to moderately polar compounds like the target analyte.
Mobile Phase Acetonitrile:Water (70:30, v/v)A common mobile phase for RP-HPLC, offering good solvating power and compatibility with UV detection.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds with good UV absorbance. A diode-array detector (DAD) can be used to assess peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.

The Validation Workflow: A Step-by-Step Guide

The validation process is a systematic evaluation of the analytical method's performance characteristics. The following sections detail the experimental design for each validation parameter.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development Propose HPLC Method Specificity Specificity Method_Development->Specificity Start Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Technique_Comparison cluster_hplc HPLC-based Methods cluster_other Alternative Methods Purity_Determination Purity Determination of 1-(7-Bromo-9h-fluoren-2-yl)ethanone RP_HPLC_UV RP-HPLC-UV (Proposed Method) Purity_Determination->RP_HPLC_UV Primary Choice UHPLC UHPLC Purity_Determination->UHPLC Alternative HPLC_MS HPLC-MS Purity_Determination->HPLC_MS Alternative GC GC Purity_Determination->GC Less Suitable CE CE Purity_Determination->CE Less Common

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Validation

GC-MS fragmentation pattern analysis of 1-(7-Bromo-9h-fluoren-2-yl)ethanone vs structural isomers

Executive Summary For researchers and drug development professionals, the accurate structural elucidation of halogenated fluorenyl ketones is a critical quality control step. 1-(7-Bromo-9H-fluoren-2-yl)ethanone is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of halogenated fluorenyl ketones is a critical quality control step. 1-(7-Bromo-9H-fluoren-2-yl)ethanone is a highly valued intermediate in organic synthesis, pharmaceutical development, and the production of advanced semiconductor materials[1]. However, its synthesis frequently yields structural isomers—most notably alpha-brominated and ortho-brominated variants—which possess identical molecular weights but vastly different chemical reactivities.

As a Senior Application Scientist, I approach the differentiation of these isomers not as a simple mass-matching exercise, but as an application of fundamental physical chemistry. This guide objectively compares the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of 1-(7-Bromo-9H-fluoren-2-yl)ethanone against its primary structural isomers, providing the mechanistic causality and self-validating protocols required for definitive identification.

Mechanistic Principles of Fragmentation (Causality & Theory)

To confidently identify these isomers, one must understand the causality behind their fragmentation. The divergent pathways are governed by Bond Dissociation Energies (BDE) and steric proximity effects under 70 eV Electron Impact (EI) ionization.

The Target: 1-(7-Bromo-9H-fluoren-2-yl)ethanone (Ring-Brominated)

In this molecule, the bromine atom is attached directly to the aromatic fluorene core (C7). The sp²-hybridized C-Br bond is highly stable. Consequently, upon ionization, the molecule resists losing the bromine radical. Instead, fragmentation is directed to the acetyl group at C2. The primary cleavage is the loss of a methyl radical (•CH₃, -15 Da), generating a highly stable, resonance-stabilized acylium ion[2]. Subsequent loss of carbon monoxide (CO, -28 Da) yields a bromofluorenyl cation[3].

Isomer 1: 2-Bromo-1-(9H-fluoren-2-yl)ethanone (Alpha-Brominated)

In this structural isomer, the bromine is located on the aliphatic methyl group of the acetyl moiety. The sp³-hybridized C-Br bond is inherently weaker and is further destabilized by the adjacent electron-withdrawing carbonyl group. Under EI conditions, this triggers a rapid and facile alpha-cleavage[4]. The molecule expels the entire •CH₂Br radical (-93/95 Da), bypassing the loss of a methyl group entirely.

Isomer 2: 1-(3-Bromo-9H-fluoren-2-yl)ethanone (Ortho-Brominated)

When the bromine and acetyl groups are situated on adjacent carbons (C3 and C2), the spatial proximity induces severe steric strain. While the primary fragmentation still involves the loss of •CH₃, the "ortho-effect" facilitates a unique rearrangement: the abstraction of a hydrogen atom from the acetyl group by the adjacent bromine, leading to the neutral loss of hydrogen bromide (HBr, -80 Da). This pathway is physically impossible in the 7-bromo target compound due to the distance between the functional groups.

Logical Fragmentation Pathways

Frag_Pathways cluster_0 Ring-Brominated (Target) cluster_1 Alpha-Brominated (Isomer) A1 1-(7-Bromo-9H-fluoren-2-yl)ethanone [M]⁺ m/z 286/288 A2 Acylium Ion [M-CH₃]⁺ m/z 271/273 A1->A2 - •CH₃ (-15 Da) A3 Bromofluorenyl Cation [M-CH₃-CO]⁺ m/z 243/245 A2->A3 - CO (-28 Da) B1 2-Bromo-1-(9H-fluoren-2-yl)ethanone [M]⁺ m/z 286/288 B2 Fluorenyl Acylium Ion [M-CH₂Br]⁺ m/z 193 B1->B2 - •CH₂Br (-93/95 Da) B3 Fluorenyl Cation [M-CH₂Br-CO]⁺ m/z 165 B2->B3 - CO (-28 Da)

Divergent EI-MS fragmentation pathways of ring-brominated vs. alpha-brominated fluorenyl ketones.

Comparative GC-MS Data Analysis

The following table summarizes the quantitative diagnostic ions required to objectively differentiate the target compound from its structural isomers.

CompoundStructural Classification[M]⁺ (m/z)Base Peak (m/z)Diagnostic Secondary Fragments (m/z)Br Isotope in Base Peak?
1-(7-Bromo-9H-fluoren-2-yl)ethanone Ring-Brominated Ketone286 / 288271 / 273243 / 245, 164Yes (1:1 Ratio)
2-Bromo-1-(9H-fluoren-2-yl)ethanone Alpha-Bromo Ketone286 / 288193165, 121 / 123No (Monoisotopic)
1-(3-Bromo-9H-fluoren-2-yl)ethanone Ortho-Brominated Ketone286 / 288271 / 273243 / 245, 206Yes (1:1 Ratio)

Note: The presence of the 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) is the ultimate arbiter of bromine retention in any given fragment.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the following GC-MS methodology incorporates a self-validating system. By utilizing an internal standard and continuous isotopic pattern monitoring, the protocol inherently flags false positives or co-eluting impurities.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the synthesized fluorenyl ketone and dissolve in 1.0 mL of GC-grade dichloromethane (DCM).

  • Self-Validation Step: Spike the solution with 10 µg/mL of Decafluorobiphenyl. This internal standard verifies that the GC inlet is free of active sites (which can degrade brominated compounds) and normalizes ionization efficiency across runs.

Step 2: GC-MS Instrumental Parameters
  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL injection volume; Split ratio 10:1; Injector temperature set to 280°C.

  • Oven Temperature Program: Initial hold at 100°C for 1 minute, ramp at 15°C/min to 300°C, final hold for 5 minutes.

  • Mass Spectrometer: Electron Impact (EI) mode at 70 eV. Source temperature at 230°C; Quadrupole at 150°C. Scan range: m/z 50 to 400.

Step 3: Data Validation Checkpoint

During data analysis, do not rely solely on library match scores. You must manually verify the isotopic clusters. If the base peak of your analyte is m/z 193 and lacks an m/z 195 counterpart, you have synthesized the alpha-bromo isomer, regardless of what the library suggests. If the base peak is m/z 271/273, you have successfully retained the ring-brominated structure.

GCMS_Protocol N1 Sample Prep 1 mg/mL DCM + Internal Std N2 GC Separation HP-5MS Column 15°C/min Ramp N1->N2 N3 EI Ionization 70 eV Source: 230°C N2->N3 N4 Mass Analysis Quadrupole m/z 50-400 N3->N4 N5 Data Validation Isotope Ratio Pattern Check N4->N5

Standardized GC-MS analytical workflow for halogenated fluorenyl ketone differentiation.

Conclusion

The differentiation of 1-(7-Bromo-9H-fluoren-2-yl)ethanone from its structural isomers via GC-MS is highly reliable when grounded in mechanistic fragmentation principles. By tracking the exact location of the bromine atom through its isotopic signature and understanding the bond dissociation energies that drive alpha-cleavage versus acylium ion formation, researchers can definitively validate their synthetic workflows and ensure the integrity of their downstream pharmaceutical or material science applications.

References

  • 1-(7-Bromo-9h-fluoren-2-yl)
  • Analytics Driving Kinetics: Advanced Mass Spectrometric Characterization of Petroleum Products Source: ACS Publications URL
  • Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”)
  • 2-Bromo-9-fluorenone | 3096-56-8 - Benchchem Source: Benchchem URL

Sources

Comparative

Evaluating fluorescence quantum yield of 1-(7-Bromo-9h-fluoren-2-yl)ethanone against standard fluorophores

For researchers and drug development professionals, understanding the photophysical properties of synthetic intermediates is critical for designing fluorescent probes, organic light-emitting diodes (OLEDs), and photoacti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the photophysical properties of synthetic intermediates is critical for designing fluorescent probes, organic light-emitting diodes (OLEDs), and photoactive pharmaceuticals. 1-(7-Bromo-9H-fluoren-2-yl)ethanone (also known as 2-acetyl-7-bromofluorene) is a versatile fluorene derivative[1]. While the unsubstituted fluorene backbone is highly fluorescent, the specific substitution pattern of this molecule drastically alters its emission characteristics.

This guide provides an objective comparative analysis of the fluorescence quantum yield ( ΦF​ ) of 1-(7-Bromo-9H-fluoren-2-yl)ethanone against established standard fluorophores, detailing the causality behind its photophysical behavior and providing a self-validating experimental protocol for accurate quantum yield determination.

Photophysical Profile: The Heavy-Atom Effect

The fluorescence quantum yield ( ΦF​ ) is defined as the ratio of photons emitted through fluorescence to the total number of photons absorbed by the system[2]. It represents the probability that an excited state will deactivate via radiative emission rather than non-radiative pathways [2].

While unsubstituted fluorene boasts a relatively high ΦF​ ( ≈0.7 ), 1-(7-Bromo-9H-fluoren-2-yl)ethanone exhibits severely quenched fluorescence . This is driven by two structural causalities:

  • The Heavy-Atom Effect: The bromine atom at the 7-position introduces a high atomic number ( Z=35 ) into the conjugated system. This enhances spin-orbit coupling, which facilitates rapid Intersystem Crossing (ISC) from the excited singlet state ( S1​ ) to the triplet state ( T1​ ).

  • n→π∗ Transitions: The acetyl group at the 2-position introduces non-bonding electrons. Transitions of the n→π∗ type typically have lower radiative decay rates than π→π∗ transitions, further allowing ISC to outcompete fluorescence.

Consequently, the absorbed energy is primarily dissipated through phosphorescence (at low temperatures) or non-radiative decay, making this compound a poor standard fluorophore but an excellent candidate for triplet-state photochemistry or phosphorescent applications[1].

Photophysics S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Photon Absorption S1->S0 Fluorescence (Quenched) T1 Excited Triplet (T1) S1->T1 Intersystem Crossing (ISC) Enhanced by Bromine T1->S0 Phosphorescence / Non-Radiative

Photophysical pathways illustrating the heavy-atom effect of bromine on intersystem crossing.

Comparative Quantum Yield Analysis

To accurately evaluate a novel or modified compound, it must be benchmarked against IUPAC-recommended standard fluorophores [3]. The table below contrasts the expected photophysical performance of 1-(7-Bromo-9H-fluoren-2-yl)ethanone with universally accepted standards[4].

CompoundSolventExcitation RangeLiterature ΦF​ Key Photophysical Characteristics
Quinine Sulfate 0.1 M H₂SO₄300 - 380 nm0.54 Highly photostable; no oxygen quenching; standard for UV-blue region[5].
Fluorescein 0.1 M NaOH460 - 500 nm0.92 High yield; susceptible to photobleaching; standard for blue-green region[3].
Rhodamine 6G Ethanol480 - 530 nm0.95 Exceptional yield; standard for green-yellow region[3].
Anthracene Ethanol320 - 360 nm0.27 Narrow absorption bands; excellent cross-validation standard for the UV region[6].
1-(7-Bromo-9H-fluoren-2-yl)ethanone Ethanol / DCM280 - 340 nm< 0.05 (Est.)Highly quenched fluorescence due to heavy-atom effect (Br) and n→π∗ (acetyl)[1].

Self-Validating Methodology for Relative ΦF​

While absolute quantum yield measurements require an integrating sphere[7], the Relative Comparative Method (pioneered by Williams et al.) is the most reliable approach using standard laboratory spectrometers [4].

The Causality of the Gradient Method

Rather than relying on a single-point measurement—which is highly susceptible to baseline errors, pipetting inaccuracies, and inner-filter effects—this protocol requires plotting integrated fluorescence intensity against absorbance for a concentration series.

  • Why the Gradient? The y-intercept naturally corrects for baseline artifacts, and the linearity of the slope confirms the absence of concentration-dependent quenching or aggregation.

  • Why Absorbance < 0.1? Keeping absorbance strictly below 0.1 at the excitation wavelength prevents the Inner-Filter Effect (IFE) , where the fluorophore re-absorbs its own emission, artificially lowering the measured intensity[4].

The Self-Validating Cross-Calibration

To ensure absolute trustworthiness, the system must be self-validating. You must utilize two standards (e.g., Quinine Sulfate and Anthracene). Before measuring the target compound, you calculate the ΦF​ of Standard B relative to Standard A. If the calculated value matches the literature value, the instrument's spectral correction and your technique are validated.

Workflow Step1 1. Prepare Solutions (Target & 2 Standards) Absorbance < 0.1 Step2 2. Measure Absorbance at Excitation Wavelength Step1->Step2 Step3 3. Record Emission Spectra (Fully Corrected) Step2->Step3 Step4 4. Calculate Integrated Fluorescence Intensity (Area) Step3->Step4 Step5 5. Plot Intensity vs. Absorbance (Determine Gradient) Step4->Step5 Step6 6. Cross-Validate Standards Calculate Quantum Yield Step5->Step6

Self-validating experimental workflow for relative fluorescence quantum yield determination.

Step-by-Step Experimental Protocol

Materials Needed:

  • Target: 1-(7-Bromo-9H-fluoren-2-yl)ethanone in Ethanol.

  • Standard A: Quinine Sulfate in 0.1 M H₂SO₄ ( ΦF​=0.54 )[4].

  • Standard B: Anthracene in Ethanol ( ΦF​=0.27 )[6].

  • 10 mm path-length quartz cuvettes.

Step 1: Solution Preparation

  • Prepare a stock solution of the target compound and both standards.

  • Dilute the stocks to create a series of 5-6 solutions for each compound. Ensure the absorbance of the highest concentration solution does not exceed 0.1 at the chosen excitation wavelength (e.g., 330 nm)[4].

Step 2: Absorbance Measurement

  • Blank the UV-Vis spectrophotometer with the respective pure solvent.

  • Record the exact absorbance of each solution at the excitation wavelength.

Step 3: Fluorescence Measurement

  • Transfer the solutions to a spectrofluorometer.

  • Excite each solution at the exact wavelength used in Step 2.

  • Record the emission spectra. Ensure the instrument applies spectral correction files for the detector's wavelength-dependent responsivity [8].

Step 4: Data Processing

  • Integrate the area under the fully corrected emission spectrum for each sample to find the Integrated Fluorescence Intensity ( I ).

  • Plot I (y-axis) against Absorbance (x-axis) for the target and both standards[4].

  • Perform a linear regression to determine the gradient ( Grad ) for each plot. The R2 value should be > 0.99.

Step 5: Calculation & Validation Calculate the quantum yield using the following equation:

Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

Where:

  • Φ = Fluorescence quantum yield

  • Grad = Gradient from the linear plot

  • η = Refractive index of the solvent (e.g., Ethanol = 1.36, Water = 1.33)

  • Subscripts x and st denote the unknown and the standard, respectively.

Validation Check: First, calculate ΦAnthracene​ using Quinine Sulfate as the standard. If the result is ≈0.27±10% , your system is validated. Proceed to calculate the ΦF​ of 1-(7-Bromo-9H-fluoren-2-yl)ethanone.

References

  • Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)". Pure and Applied Chemistry, 83(12), 2213-2228.[Link]

  • Edinburgh Instruments. (2023). "What is Quantum Yield?". Edinburgh Instruments Blog.[Link]

  • University of California, Irvine. "A Guide to Recording Fluorescence Quantum Yields". UCI Department of Chemistry.[Link]

  • Würth, C., et al. (2023). "Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification". Analytical Chemistry.[Link]

  • OpenFluor. "Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region". OpenFluor Database. [Link]

Sources

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